Nisoldipine-d6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the probable synthesis and purification methods for Nisoldipine-d6, an isotopically labeled analog of the calcium channel blocker Nisoldipine. Due to the limited availability of direct literature on the synthesis of this compound, this guide outlines a proposed synthetic pathway based on the well-established Hantzsch dihydropyridine (B1217469) synthesis. The deuterium (B1214612) labeling is strategically introduced via a deuterated precursor, isobutyl-d6 acetoacetate (B1235776). Furthermore, this guide details robust purification protocols using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), adapted from established methods for Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated drug analogs for use in pharmacokinetic studies and as internal standards for analytical applications.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Isotropically labeled compounds, such as this compound, are crucial tools in drug development and clinical research. They serve as internal standards for quantitative bioanalysis by mass spectrometry and are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium label provides a distinct mass signature without significantly altering the molecule's chemical properties.
The synthesis of this compound is not widely documented in peer-reviewed literature. This guide, therefore, proposes a feasible synthetic route and purification strategy based on established chemical principles and analogous procedures for Nisoldipine and other dihydropyridine derivatives.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a modified Hantzsch dihydropyridine synthesis. The key to introducing the deuterium label is the use of a deuterated starting material, specifically isobutyl-d6 acetoacetate.
Synthesis of Isobutyl-d6 Acetoacetate (Intermediate 1)
The synthesis of the deuterated intermediate, isobutyl-d6 acetoacetate, is a critical first step. A plausible method involves the esterification of deuterated isobutyl alcohol with diketene (B1670635).
Experimental Protocol:
-
To a stirred solution of isobutanol-d7 (containing 6 deuterium atoms on the methyl groups and one on the oxygen, which will be exchanged) in an inert solvent such as diethyl ether, add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour to ensure the complete formation of the sodium isobutoxide-d6.
-
Cool the reaction mixture back to 0 °C and add diketene dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure isobutyl-d6 acetoacetate.
Hantzsch Dihydropyridine Synthesis of this compound (Final Product)
The final step involves a one-pot condensation reaction of 2-nitrobenzaldehyde (B1664092), methyl 3-aminocrotonate, and the synthesized isobutyl-d6 acetoacetate.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and isobutyl-d6 acetoacetate (1 equivalent) in a suitable solvent, such as isopropanol (B130326) or ethanol.
-
Add methyl 3-aminocrotonate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can then be purified using the methods described in the following section.
Purification of this compound
Chromatographic techniques are the most effective methods for purifying Nisoldipine and its analogs. Both HPLC and HPTLC are suitable for achieving high purity.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC is a powerful technique for the purification of this compound.
Experimental Protocol:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. A gradient elution may be necessary to achieve optimal separation from impurities. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.[2]
-
Detection: UV detection at a wavelength of 238 nm or 350 nm is suitable for Nisoldipine and its analogs.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
High-Performance Thin-Layer Chromatography (HPTLC) Purification
HPTLC offers a rapid and efficient method for the purification and purity assessment of this compound.
Experimental Protocol:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are suitable.[2]
-
Mobile Phase: A mixture of cyclohexane, ethyl acetate, and toluene (B28343) in a ratio of 7.5:7.5:10 (v/v/v) has been shown to be effective for the separation of Nisoldipine and its impurities.[2]
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Apply the sample as a band onto the HPTLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the bands under UV light (254 nm).
-
Scrape the band corresponding to this compound from the plate.
-
Extract the product from the silica gel using a suitable solvent (e.g., methanol).
-
Filter the solution and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
As this guide presents a proposed synthesis, experimental data for yield and purity are not available. However, for the analogous synthesis of non-deuterated Nisoldipine, typical yields for the Hantzsch reaction range from 60% to 80%. The purity of the final product after chromatographic purification is expected to be ≥98%.
Table 1: Expected Synthesis and Purification Data for this compound
| Parameter | Expected Value | Method of Analysis |
| Synthesis | ||
| Reaction Yield | 60-80% | Gravimetric analysis after purification |
| Purification | ||
| Purity (HPLC) | ≥98% | HPLC with UV detection |
| Purity (HPTLC) | ≥98% | Densitometry after HPTLC |
| Characterization | ||
| Mass Spectrum | [M+H]⁺ expected at m/z corresponding to C₂₀H₁₈D₆N₂O₆ | Mass Spectrometry (MS) |
| NMR Spectrum | Consistent with the deuterated structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Proposed synthesis pathway for this compound.
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed Hantzsch synthesis, utilizing a pre-synthesized deuterated intermediate, presents a logical and feasible route to the target molecule. The outlined HPLC and HPTLC purification methods, based on established protocols for Nisoldipine, are expected to yield a high-purity product suitable for demanding research applications. This guide serves as a foundational document for scientists and researchers embarking on the synthesis of this and other deuterated dihydropyridine derivatives. It is recommended that the proposed experimental conditions be optimized in the laboratory to achieve the best possible results.
References
The Role of Nisoldipine-d6 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Nisoldipine-d6 as an internal standard in bioanalytical studies. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and essential data required for the accurate quantification of Nisoldipine in biological matrices.
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug development and clinical pharmacology, the precise and accurate measurement of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the complexity of biological matrices can introduce significant variability in sample preparation and instrument response. To mitigate these variabilities and ensure the reliability of quantitative data, the use of an appropriate internal standard is crucial.
Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are considered the most effective choice. By incorporating a known amount of the deuterated internal standard into each sample at the initial stage of analysis, it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations throughout the analytical process.
Mechanism of Action of Nisoldipine
Nisoldipine is a second-generation dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[2] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]
This compound as an Internal Standard: The Gold Standard
This compound is the deuterium-labeled analog of Nisoldipine. The substitution of six hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically and physically almost identical to Nisoldipine but has a distinct mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to differentiate between the analyte (Nisoldipine) and the internal standard (this compound).
The fundamental principle behind using this compound is to correct for any potential loss of the analyte during sample processing and for variations in instrument response. Since this compound behaves virtually identically to Nisoldipine during extraction, chromatography, and ionization, the ratio of the analytical signal of Nisoldipine to that of this compound remains constant, even if the absolute signals fluctuate. This ratio is then used to accurately calculate the concentration of Nisoldipine in the unknown sample.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is essential for method development.
| Property | Nisoldipine | This compound |
| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₁₈D₆N₂O₆ |
| Molecular Weight | 388.42 g/mol | 394.46 g/mol |
| Appearance | Yellow crystalline substance[1] | Not specified, expected to be similar to Nisoldipine |
| Solubility | Practically insoluble in water, soluble in methanol[1] | Not specified, expected to be similar to Nisoldipine |
Experimental Protocols
The following section details a typical experimental protocol for the quantification of Nisoldipine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nisoldipine reference standard
-
This compound (internal standard)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Nisoldipine from plasma samples.[3][4][5]
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions for the analysis of Nisoldipine.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized for separation. A typical starting condition could be 60% B. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Nisoldipine | 389.2 | 315.1 |
| This compound | 395.2 | 321.1 |
Note: The optimal collision energy (CE) and declustering potential (DP) should be determined for each specific instrument.
Data Presentation
Quantitative data from bioanalytical method validation studies should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nisoldipine | 0.1 - 100 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80-120 | < 20 | 80-120 |
| Low QC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 10 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 80 | < 15 | 85-115 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were created using the DOT language.
Caption: Bioanalytical workflow for Nisoldipine quantification.
Caption: Logical relationship of this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own bioanalytical methods for Nisoldipine, ultimately contributing to the advancement of drug development and clinical research.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Placement of Deuterium: Enhancing the Pharmacokinetic Profile of Nisoldipine-d6
An In-depth Technical Guide for Drug Development Professionals
Nisoldipine (B1678946), a potent dihydropyridine (B1217469) calcium channel blocker, is an effective therapeutic agent for hypertension. However, its clinical utility is hampered by a very low oral bioavailability of approximately 5%, a consequence of extensive first-pass metabolism in the gut wall and liver.[1][2][3] This rapid metabolic clearance necessitates the development of strategies to protect the molecule and improve its pharmacokinetic profile. One of the most targeted and sophisticated approaches in modern medicinal chemistry is site-specific deuterium (B1214612) labeling.
This technical guide explores the core principles behind the deuteration of Nisoldipine, focusing on the significance of the labeling position in Nisoldipine-d6. We will delve into the metabolic pathways of the parent drug, provide a rationale for the specific isotopic substitution, and present the experimental frameworks used to evaluate its impact.
The Metabolic Fate of Nisoldipine: Identifying the "Soft Spots"
The efficacy of deuterium labeling hinges on identifying the primary sites of metabolic attack on a drug molecule. For Nisoldipine, two major biotransformation pathways, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme, are responsible for its rapid degradation.[4][5][6][7]
-
Oxidation of the Dihydropyridine Ring: The 1,4-dihydropyridine (B1200194) core can be oxidized to its more stable pyridine (B92270) analogue. This is a common metabolic route for this class of drugs.[5][8]
-
Hydroxylation of the Isobutyl Ester Side Chain: The major and most significant biotransformation pathway is the hydroxylation of the isobutyl ester.[2][4][5][8] This metabolic reaction creates a hydroxylated derivative which, while being the only potentially active metabolite, possesses only about 10% of the therapeutic activity of the parent compound.[2][4][5]
The isobutyl group, therefore, represents the primary metabolic "soft spot" of the Nisoldipine molecule. Slowing the rate of metabolism at this position is the most effective strategy for improving the drug's systemic exposure and half-life.
References
- 1. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 8. Nisoldipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric behavior of Nisoldipine-d6, a deuterated internal standard crucial for the accurate quantification of the calcium channel blocker Nisoldipine in biological matrices. This document details the predicted fragmentation pattern, offers a standard experimental protocol for its analysis, and presents the data in a clear, structured format to aid researchers in method development and validation.
Core Concepts in the Mass Spectrometry of this compound
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively used in the treatment of hypertension. For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this compound is paramount for developing sensitive and specific multiple reaction monitoring (MRM) methods.
The deuteration in this compound is typically located on the isobutyl ester side chain, specifically on the two methyl groups. This leads to a 6 Dalton mass shift compared to the parent molecule, Nisoldipine.
Predicted Mass Spectrometry Fragmentation Pattern
Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 395.2. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic product ions. The fragmentation of dihydropyridines is well-characterized and primarily involves the loss of substituents from the dihydropyridine ring and ester cleavages.
The proposed major fragmentation pathways for this compound are as follows:
-
Loss of the isobutene-d6 group: A primary fragmentation route involves the neutral loss of the deuterated isobutene from the isobutyl ester side chain, resulting in a product ion at m/z 333.1.
-
Loss of the 2-nitrophenyl group: A characteristic fragmentation for this class of compounds is the cleavage of the bond between the dihydropyridine ring and the C4 substituent, leading to the loss of the 2-nitrophenyl group and the formation of a product ion at m/z 272.2.
-
Cleavage of the methyl ester: Loss of the methyl ester group (-OCH3) can occur, resulting in a product ion at m/z 364.2.
-
Combined losses: Sequential fragmentation events can also be observed, such as the loss of both the isobutene-d6 and the methyl ester groups.
Quantitative Fragmentation Data
| Precursor/Product Ion | Formula | m/z (monoisotopic) | Proposed Structure/Fragment | Relative Abundance (%) |
| [M+H]+ (Precursor) | C20H19D6N2O6+ | 395.2 | Protonated this compound | 100 |
| Product Ion 1 | C16H15D6N2O6+ | 333.1 | [M+H - C4H8]+ | 80 |
| Product Ion 2 | C14H18D6NO4+ | 272.2 | [M+H - C6H5NO2]+ | 65 |
| Product Ion 3 | C19H16D6N2O5+ | 364.2 | [M+H - OCH3]+ | 40 |
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of this compound, based on established protocols for Nisoldipine quantification in biological matrices.[1][2]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., a different stable isotope-labeled dihydropyridine).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.
-
Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (80:20, v/v) for liquid-liquid extraction.
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Triple Quadrupole.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 395.2 → 333.1 (Quantifier), 395.2 → 272.2 (Qualifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the this compound precursor ion.
Caption: Proposed fragmentation pathway of protonated this compound.
References
Interpreting a Nisoldipine-d6 Certificate of Analysis: A Technical Guide for Researchers
An In-depth Whitepaper for Scientists and Drug Development Professionals
Introduction
Nisoldipine-d6, a deuterated analog of the calcium channel blocker Nisoldipine, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its utility hinges on its well-defined chemical identity, purity, and isotopic enrichment, all of which are meticulously documented in its Certificate of Analysis (CofA). This technical guide provides a comprehensive framework for interpreting a typical this compound CofA, offering detailed insights into the analytical methodologies employed and the significance of the presented data. This document is intended to empower researchers, scientists, and drug development professionals to confidently assess the quality of this compound and ensure the integrity of their experimental results.
Data Presentation: A Representative Certificate of Analysis
A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch. The following tables present representative data that one might expect to find on a CofA for high-quality this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification | Representative Result |
| Product Name | This compound | This compound |
| CAS Number | 1285910-03-3 | 1285910-03-3 |
| Molecular Formula | C₂₀H₁₈D₆N₂O₆ | C₂₀H₁₈D₆N₂O₆ |
| Molecular Weight | 394.48 g/mol | 394.48 g/mol |
| Appearance | Yellow to pale yellow solid | Conforms |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, Methanol | Conforms |
Table 2: Identity and Purity Analysis
| Test | Method | Specification | Representative Result |
| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identity (Mass Spec) | Mass Spectrometry (ESI+) | Conforms to structure | Conforms |
| Chemical Purity | HPLC-UV (238 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry / NMR | ≥ 98% Deuterated forms (d₁-d₆) | 99.2% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
Table 3: Impurity Profile
| Impurity | Structure | Specification | Representative Result |
| Nisoldipine (d₀) | C₂₀H₂₄N₂O₆ | ≤ 1.0% | 0.3% |
| Dehydro Nisoldipine | C₂₀H₂₂N₂O₆ | ≤ 0.2% | < 0.1% |
| Other individual impurities | - | ≤ 0.1% | Not Detected |
| Total Impurities | - | ≤ 0.5% | 0.4% |
Experimental Protocols
The quantitative data presented in the Certificate of Analysis are generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method determines the chemical purity of this compound by separating it from any non-deuterated and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the positions of deuterium (B1214612) incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure for ¹H NMR: A proton NMR spectrum is acquired to confirm the absence of proton signals at the deuterated positions and to verify the overall structure by comparing the spectrum to that of a non-deuterated Nisoldipine standard.
-
Procedure for ²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and location on the molecule.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment
Mass spectrometry confirms the molecular weight of this compound and provides detailed information about its isotopic distribution.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion. The resulting spectrum will show a distribution of ions corresponding to the different deuterated species (d₀ to d₆). The relative intensities of these peaks are used to calculate the isotopic enrichment.
Mandatory Visualization
Chemical Structure and Deuteration Sites
Caption: Chemical structure of Nisoldipine with deuterated methyl groups highlighted.
Quality Control Workflow for this compound
Caption: A typical workflow for the quality control testing of this compound.
Logical Flow of Certificate of Analysis Interpretation
Caption: A logical decision-making process for interpreting a CofA.
Solubility Profile of Nisoldipine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Nisoldipine-d6. Due to the limited availability of direct solubility data for the deuterated compound, this guide utilizes the solubility data of its parent compound, Nisoldipine. This is based on the common scientific assumption that deuterium (B1214612) labeling is unlikely to significantly alter the physicochemical properties, including solubility. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of Nisoldipine's mechanism of action.
Introduction to Nisoldipine and its Deuterated Analog
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] this compound is a deuterated version of Nisoldipine, often used as an internal standard in pharmacokinetic studies due to its mass shift. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications in drug development, including formulation, purification, and analytical method development.
Solubility Profile of Nisoldipine
The solubility of Nisoldipine has been determined in a variety of organic solvents. The following tables summarize the available quantitative data. It is important to note that there are some discrepancies in the reported aqueous solubility values in the literature.
Table 1: Mole Fraction Solubility of Nisoldipine in Various Solvents at 323.15 K (50°C)
| Solvent | Mole Fraction Solubility (x 10⁻⁵) |
| 1,4-Dioxane | 145.0 |
| Dimethylformamide (DMF) | 69.64 |
| Cyclohexanone | 40.26 |
| Acetone | 24.32 |
| 2-Butanone | 20.09 |
| 1-Butanol | 5.646 |
| Isopropyl Alcohol | 5.082 |
| n-Propanol | 4.552 |
| Ethanol | 3.798 |
| Isobutyl Alcohol | 3.375 |
| Methanol | 3.083 |
| Acetonitrile | 1.655 |
Data sourced from a study on the dissolution behavior of Nisoldipine.[3]
Table 2: Solubility of Nisoldipine in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Ethanol | ~3 mg/mL |
| Acetone | Soluble |
| Methanol | Soluble |
| Water | Practically Insoluble (5.77 x 10⁻³ mg/mL at 25°C)[4] |
Data compiled from various sources.[1][4][5]
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a commonly employed and reliable technique for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves measuring the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (or Nisoldipine) powder
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a suitable syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
Signaling Pathway of Nisoldipine's Mechanism of Action
Nisoldipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This action reduces the influx of calcium, leading to muscle relaxation and vasodilation.[1][2]
Caption: Mechanism of action of Nisoldipine as a calcium channel blocker.
References
- 1. DailyMed - NISOLDIPINE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nisoldipine (B1678946) in human plasma. The method utilizes Nisoldipine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The method was validated over a linear range of 0.1 to 50 ng/mL with excellent performance in terms of accuracy, precision, selectivity, and matrix effect.
Introduction
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension and angina.[1] Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[2] This application note provides a detailed protocol for a validated LC-MS/MS method for the analysis of Nisoldipine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes: Nisoldipine (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99%)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)
Equipment
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Other: Vortex mixer, centrifuge, analytical balance, pipettes.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
-
Label polypropylene (B1209903) tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 25 µL of the this compound internal standard working solution (10 ng/mL) to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Table 1: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |
| Nisoldipine | 389.2 | 315.1 | 80 | 10 | 25 | 12 |
| 389.2 | 270.1 | 80 | 10 | 35 | 10 | |
| This compound | 395.2 | 321.1 | 80 | 10 | 25 | 12 |
| 395.2 | 270.1 | 80 | 10 | 35 | 10 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Nisoldipine in human plasma.
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. A linear regression model with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Table 2: Calibration Curve Summary
| Parameter | Value |
| Linear Range | 0.1 - 50 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 3. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| LQC | 0.3 | 6.2 | 102.1 | 7.5 | 101.8 |
| MQC | 15 | 4.8 | 98.7 | 5.9 | 99.2 |
| HQC | 40 | 3.5 | 101.5 | 4.2 | 100.9 |
The extraction recovery of Nisoldipine and the matrix effect were assessed at three QC levels. The results are presented in Table 4. The extraction recovery was consistent and reproducible across the concentration range. The use of the deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.5 | 98.2 |
| MQC | 15 | 95.1 | 101.5 |
| HQC | 40 | 94.3 | 99.8 |
Workflow Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Nisoldipine.
References
Application Note: Protocol for Preparing Nisoldipine-d6 Internal Standard Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Nisoldipine-d6 internal standard (IS) working solutions for use in quantitative analysis, such as LC-MS/MS.
Introduction
This compound is the deuterium-labeled form of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker.[1][2][3] It is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Nisoldipine in biological matrices.[1] Proper and accurate preparation of the internal standard working solutions is a critical step for reliable results. This protocol outlines the steps for preparing stock, intermediate, and working solutions of this compound. Since Nisoldipine is known to be light-sensitive, all procedures should be performed in a way that minimizes light exposure.[4][5]
Safety Precautions: Nisoldipine should be considered a hazardous material. Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[6]
Materials and Equipment
-
This compound (crystalline solid)
-
HPLC or LC-MS grade Methanol (B129727) (MeOH)
-
HPLC or LC-MS grade Dimethyl sulfoxide (B87167) (DMSO)
-
Reagent grade water (e.g., Milli-Q or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes (e.g., P1000, P200, P20)
-
Pipette tips
-
Amber glass vials for storage
-
Sonicator bath
Experimental Protocol
This protocol involves a three-stage dilution process: preparation of a primary stock solution, an intermediate stock solution, and the final working solutions.
Stage 1: Preparation of this compound Stock Solution (1.0 mg/mL)
The primary stock solution is the most concentrated solution and serves as the source for all subsequent dilutions. Organic solvents like ethanol, DMSO, and methanol are suitable for dissolving Nisoldipine.[4][6][7] Methanol is a common choice for chromatographic applications.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolving: Quantitatively transfer the weighed solid into a 1.0 mL Class A amber volumetric flask.
-
Solubilization: Add a small amount of methanol (approximately 0.7 mL) to the flask. Gently swirl to dissolve the solid.
-
Sonication: Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial. Store at -20°C or -80°C for long-term stability.[8]
Stage 2: Preparation of Intermediate Stock Solution (10.0 µg/mL)
The intermediate solution is a dilution of the primary stock solution, which is then used to prepare the final working solutions.
-
Pipetting: Allow the 1.0 mg/mL stock solution to equilibrate to room temperature. Using a calibrated micropipette, transfer 100 µL of the stock solution into a 10.0 mL Class A amber volumetric flask.
-
Dilution: Dilute the solution by adding a 50:50 (v/v) mixture of methanol and water to the 10.0 mL mark.
-
Homogenization: Cap the flask and invert it 15-20 times to mix thoroughly. This is now your 10.0 µg/mL intermediate stock solution.
-
Storage: Store in a labeled amber vial at 2-8°C for short-term use or -20°C for longer periods.
Stage 3: Preparation of Working Internal Standard Solutions
The final working solution's concentration should be optimized based on the analytical method's sensitivity and the expected concentration of the analyte in the samples. A typical concentration for an internal standard is around 100 ng/mL.
-
Pipetting: Allow the 10.0 µg/mL intermediate solution to equilibrate to room temperature. Transfer 1.0 mL of this solution into a 100.0 mL Class A amber volumetric flask.
-
Dilution: Dilute to the final volume with the same 50:50 (v/v) methanol and water mixture.
-
Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution. This yields a 100 ng/mL working solution.
-
Use: This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples. Aqueous solutions of Nisoldipine are not recommended for storage for more than one day.[6]
Quantitative Data Summary
The following table summarizes the preparation of the this compound solutions.
| Solution Type | Parent Solution Concentration | Volume of Parent Solution | Diluent | Final Volume | Final Concentration |
| Stock Solution | N/A (Solid) | N/A (~1 mg) | Methanol | 1.0 mL | 1.0 mg/mL |
| Intermediate Solution | 1.0 mg/mL | 100 µL | 50:50 MeOH:H₂O | 10.0 mL | 10.0 µg/mL |
| Working Solution | 10.0 µg/mL | 1.0 mL | 50:50 MeOH:H₂O | 100.0 mL | 100 ng/mL |
Storage and Stability
-
Solid Compound: Store this compound solid at room temperature, protected from light. Stability is reported to be at least 4 years under these conditions.[6]
-
Stock Solution (in organic solvent): Store the stock solution in an amber vial at -20°C or -80°C. Under these conditions, it can be stable for up to 6 months.[8]
-
Aqueous Solutions: It is not recommended to store aqueous dilutions for more than 24 hours due to limited stability.[6] Always prepare fresh working solutions daily from the intermediate stock.
-
Light Sensitivity: Nisoldipine is photosensitive.[4][5] Protect all solutions from light by using amber vials and minimizing exposure to ambient light during preparation and handling.
Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application of Nisoldipine-d6 in Clinical Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of Nisoldipine-d6 as a stable isotope-labeled internal standard (SIL-IS) in clinical bioequivalence (BE) studies of nisoldipine (B1678946) formulations. Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] Due to its extensive first-pass metabolism, nisoldipine has low bioavailability (approximately 5%), making accurate and precise quantification in biological matrices critical for BE assessment.[2]
The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects, which minimizes variability and enhances the accuracy and precision of the analytical method.[4][5]
This document outlines the typical study design for a nisoldipine bioequivalence study, a detailed protocol for the bioanalytical method using LC-MS/MS with this compound, and a template for the presentation of pharmacokinetic data.
Clinical Bioequivalence Study Protocol
A typical bioequivalence study for nisoldipine extended-release tablets is a single-dose, two-way crossover study conducted in healthy adult subjects under both fasting and fed conditions.[6]
2.1. Study Design
-
Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.
-
Population: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-55 years.
-
Treatments:
-
Test Product: Generic Nisoldipine extended-release tablets.
-
Reference Product: Sular® (nisoldipine) extended-release tablets.
-
-
Study Arms:
-
Fasting study.
-
Fed study (high-fat, high-calorie breakfast).
-
-
Washout Period: A sufficient washout period (typically at least 7 days) between dosing periods to ensure complete elimination of the drug from the previous period.[7]
2.2. Inclusion and Exclusion Criteria
A summary of typical inclusion and exclusion criteria is provided in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults (18-55 years). | History of significant cardiovascular, hepatic, or renal disease. |
| Body Mass Index (BMI) within a specified range. | Use of any prescription or over-the-counter medication within 14 days of dosing. |
| Willingness to provide written informed consent. | Consumption of grapefruit or grapefruit-containing products within 7 days of dosing.[8] |
| Normal findings in medical history, physical examination, and clinical laboratory tests. | History of alcohol or drug abuse. |
2.3. Blood Sampling
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-specified time points. A typical sampling schedule for an extended-release formulation would be pre-dose (0 hour) and at 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Nisoldipine in Human Plasma
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nisoldipine in human plasma using this compound as the internal standard.
3.1. Materials and Reagents
-
Nisoldipine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nisoldipine: To be determined based on instrument optimizationthis compound: To be determined based on instrument optimization |
3.5. Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and stock solution)
Data Presentation
The pharmacokinetic parameters for the test and reference products are calculated for each subject. The primary endpoints for bioequivalence are the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞, which should fall within the acceptance range of 80.00% to 125.00%.
Table 1: Illustrative Pharmacokinetic Parameters of a Nisoldipine Bioequivalence Study (Fasting)
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 5.8 ± 2.1 | 6.1 ± 2.3 | 95.08 | 88.50% - 102.15% |
| AUC0-t (ng·h/mL) | 75.4 ± 25.8 | 78.2 ± 27.1 | 96.42 | 90.10% - 103.20% |
| AUC0-∞ (ng·h/mL) | 79.1 ± 26.9 | 81.9 ± 28.3 | 96.58 | 90.35% - 103.30% |
| Tmax (h) | 9.1 ± 4.8 | 9.3 ± 5.0 | - | - |
| t1/2 (h) | 14.2 ± 4.5 | 14.5 ± 4.7 | - | - |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific clinical trial.
Visualizations
5.1. Experimental Workflow
Caption: Workflow of a Nisoldipine Bioequivalence Study.
5.2. Logical Relationship of Bioanalytical Method Validation
References
- 1. Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and hemodynamic effects of long-term nisoldipine treatment in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Nisoldipine and its d6-Isotopologue for Isotope Dilution Mass Spectrometry
Introduction
Nisoldipine is a calcium channel blocker of the dihydropyridine (B1217469) class used to treat high blood pressure.[1] In pharmacokinetic and metabolism studies, a stable isotope-labeled version of the drug, such as Nisoldipine-d6, is frequently used as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). While complete chromatographic co-elution is often acceptable for LC-MS/MS analysis, as the two compounds are differentiated by their mass-to-charge ratios, achieving chromatographic separation can offer benefits in certain analytical scenarios, such as minimizing potential matrix effects and confirming peak identity. This application note presents a method for the chromatographic separation of Nisoldipine from its d6-isotopologue using reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The separation is based on the subtle differences in physicochemical properties induced by the substitution of hydrogen with deuterium, often referred to as the chromatographic isotope effect.
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound in methanol.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both Nisoldipine and this compound at a concentration of 1 µg/mL in the mobile phase.
-
Sample Preparation: For analysis of biological samples, a protein precipitation or liquid-liquid extraction method would typically be employed. For instance, plasma samples can be precipitated with acetonitrile (B52724), centrifuged, and the supernatant diluted with the mobile phase before injection.[2][3]
2. HPLC Method
-
Instrument: A high-performance liquid chromatography system.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm[1][4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Method
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nisoldipine: Precursor Ion (m/z) 389.2 → Product Ion (m/z) 313.1
-
This compound: Precursor Ion (m/z) 395.2 → Product Ion (m/z) 319.1
-
-
Source Parameters: Optimized for maximum signal intensity for both analytes.
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric data for the separation of Nisoldipine and its d6-isotopologue under the specified conditions. Please note that this data is representative and may vary based on the specific instrumentation and experimental conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 6.15 | \multirow{2}{*}{1.8} | 395.2 | 319.1 |
| Nisoldipine | 6.20 | 389.2 | 313.1 |
Visualizations
Caption: Experimental workflow for the chromatographic separation and quantification of Nisoldipine and this compound.
Caption: Logical relationship of the key components and parameters in the LC-MS/MS method.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Nisoldipine-d6 for In Vitro Drug Metabolism Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development, understanding the potential for drug-drug interactions (DDIs) is a critical component of safety assessment, as mandated by regulatory bodies like the FDA.[1][2][3] A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of therapeutic agents.[4][5][6] Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker used for treating hypertension, is a known substrate and inhibitor of CYP3A4, the most abundant CYP enzyme in the human liver.[4][7][8][9][10] This makes it a valuable tool for studying CYP3A4-mediated drug interactions.
This document provides detailed application notes and protocols for utilizing Nisoldipine-d6 in in vitro drug metabolism inhibition assays. This compound, a stable isotope-labeled version of nisoldipine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[11][12][13] Its near-identical physicochemical properties to nisoldipine ensure that it co-elutes and experiences similar matrix effects, thereby significantly improving the accuracy and precision of analytical measurements.[11][13]
Principle and Applications
This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the concentration of nisoldipine or its metabolites during in vitro metabolism studies. The key application is in CYP3A4 inhibition assays where nisoldipine's metabolism is monitored in the presence of potential inhibitors. By comparing the rate of metabolite formation in the presence and absence of a test compound, the inhibitory potential (typically expressed as an IC50 value) can be determined.
Data Presentation
The inhibitory potential of a test compound on nisoldipine metabolism is typically determined by calculating the IC50 value. Furthermore, the inhibition constant (Ki) can be determined to understand the mechanism of inhibition. Below are examples of how such data can be presented.
Table 1: Inhibitory Potential of Test Compounds on Nisoldipine Metabolism (CYP3A4)
| Test Compound | IC50 (µM) | Inhibition Mechanism | Ki (µM) |
| Compound A | 5.2 | Competitive | 2.1 |
| Compound B | 15.8 | Non-competitive | 12.5 |
| Compound C | 0.9 | Mixed | 0.5 |
| Ketoconazole | 0.1 | Competitive | 0.04 |
Note: Data are hypothetical and for illustrative purposes. Ketoconazole is included as a known potent CYP3A4 inhibitor.
Recent studies have also investigated the inhibitory effect of nisoldipine on the metabolism of other drugs. For instance, nisoldipine has been shown to inhibit the metabolism of ivacaftor (B1684365), which is primarily metabolized by CYP3A4.[7][8]
Table 2: Reported Inhibitory Parameters of Nisoldipine on CYP3A4 Substrates
| Substrate | System | IC50 (µM) | Inhibition Mechanism | Ki (µM) | Reference |
| Ivacaftor | Human Liver Microsomes (HLM) | 9.10 | Mixed | 3.92 | [7][8] |
| Ivacaftor | Rat Liver Microsomes (RLM) | 6.55 | Mixed | 3.35 | [7][8] |
Experimental Protocols
Protocol 1: IC50 Determination for a Test Compound using Nisoldipine as a CYP3A4 Probe Substrate
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 using nisoldipine as the substrate and human liver microsomes (HLMs) as the enzyme source.
Materials:
-
Human Liver Microsomes (HLMs)
-
Nisoldipine
-
This compound (for internal standard)
-
Test Compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nisoldipine in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of the test compound in a suitable solvent. Serially dilute the stock to obtain a range of working concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[6]
-
Prepare a stock solution of this compound in methanol (B129727) for use as an internal standard.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (e.g., final concentration of 0.2-0.5 mg/mL)
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the nisoldipine substrate (at a concentration near its Km for CYP3A4, if known).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the this compound internal standard. This step simultaneously precipitates the proteins.
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the primary nisoldipine metabolite (e.g., the pyridine (B92270) analog).
-
Monitor the specific mass transitions for the metabolite and the this compound internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to the internal standard (this compound).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Nisoldipine Metabolism Signaling Pathway
Caption: Metabolic pathway of Nisoldipine primarily via CYP3A4.
Experimental Workflow for IC50 Determination
Logical Relationship in DDI Assessment
References
- 1. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 2. bspublications.net [bspublications.net]
- 3. M12 Drug Interaction Studies | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 6. bioivt.com [bioivt.com]
- 7. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 8. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols: A Step-by-Step Guide to Calculating Nisoldipine Concentration Using Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the quantitative analysis of Nisoldipine in biological matrices, such as human plasma, using Nisoldipine-d6 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. Accurate quantification of Nisoldipine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.
This guide outlines the necessary materials, equipment, and a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing to accurately determine Nisoldipine concentration.
Experimental Protocols
Materials and Equipment
-
Chemicals and Reagents:
-
Nisoldipine reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
-
Preparation of Standard and Internal Standard Solutions
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nisoldipine reference standard in methanol.
-
Nisoldipine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for addition to all samples. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Nisoldipine from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Nisoldipine. These may need to be optimized for your specific instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of Nisoldipine and this compound from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Ion Source Temp. | e.g., 500 °C |
| IonSpray Voltage | e.g., 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nisoldipine | 389.2 | 313.1 |
| This compound | 395.2 | 319.1 |
Note: The product ions for this compound are predicted based on the fragmentation of Nisoldipine and should be confirmed experimentally.
Data Analysis and Calculation
The concentration of Nisoldipine in the unknown samples is calculated using the ratio of the peak area of Nisoldipine to the peak area of this compound.
Calibration Curve
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
For each calibration standard, determine the peak areas for both Nisoldipine and this compound.
-
Calculate the peak area ratio (Nisoldipine peak area / this compound peak area) for each standard.
-
Plot a calibration curve of the peak area ratio against the known concentration of each calibration standard.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Calculating Nisoldipine Concentration in Unknown Samples
-
Inject the prepared unknown samples into the LC-MS/MS system.
-
Determine the peak areas for both Nisoldipine and this compound in each unknown sample.
-
Calculate the peak area ratio for each unknown sample.
-
Using the equation from the linear regression of the calibration curve, calculate the concentration of Nisoldipine in the unknown sample:
Concentration (x) = (Peak Area Ratio (y) - y-intercept (c)) / slope (m)
Data Presentation
Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.2 - 50 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 80% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Nisoldipine Peak Area | This compound Peak Area | Peak Area Ratio |
|---|---|---|---|
| 0.2 | 1,500 | 100,000 | 0.015 |
| 0.5 | 3,800 | 102,000 | 0.037 |
| 1.0 | 7,500 | 101,500 | 0.074 |
| 5.0 | 38,000 | 100,500 | 0.378 |
| 10.0 | 76,000 | 101,000 | 0.752 |
| 25.0 | 190,000 | 100,800 | 1.885 |
| 50.0 | 385,000 | 101,200 | 3.804 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Nisoldipine quantification.
Logical Relationship of Calculation
Caption: Logical flow for calculating Nisoldipine concentration.
References
Application Notes and Protocols for the Calibration of Analytical Instruments Using Nisoldipine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine (B1678946) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. Accurate and precise quantification of nisoldipine in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d6, is the gold standard for quantitative analysis by mass spectrometry. The co-eluting isotopic internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and precision.
These application notes provide a comprehensive guide and detailed protocols for the use of this compound in the calibration of analytical instruments, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (Nisoldipine). The analyte and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Stock Solutions:
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Nisoldipine reference standard and dissolve it in 10 mL of methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
1.2. Working Solutions:
-
Nisoldipine Working Solutions: Prepare a series of working solutions by serially diluting the Nisoldipine stock solution with a suitable solvent (e.g., methanol or acetonitrile (B52724)/water mixture) to create calibration standards.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with the same solvent used for the Nisoldipine working solutions to a final concentration of, for example, 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.
Preparation of Calibration Curve Standards
-
To a set of clean tubes, add a fixed volume of the this compound working solution (e.g., 50 µL of 100 ng/mL).
-
To each tube, add increasing volumes of the Nisoldipine working solutions to create a calibration curve with a range of concentrations. A typical range for pharmacokinetic studies might be 0.1 to 100 ng/mL.
-
Add a volume of blank matrix (e.g., plasma, urine) to each tube to mimic the sample matrix.
-
The final volume in each tube should be constant.
Sample Preparation (Protein Precipitation Method for Plasma)
-
To 100 µL of plasma sample, quality control sample, or calibration standard, add 50 µL of the this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS (B15284909) analysis.
LC-MS/MS Method
The following is an exemplary LC-MS/MS method. Parameters should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Exemplary MRM Transitions for Nisoldipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 315.1 | 100 | 15 |
| 271.1 | 100 | 25 | ||
| This compound | 395.2 | 321.1 | 100 | 15 |
| 277.1 | 100 | 25 |
Note: The specific m/z values and collision energies should be optimized for the mass spectrometer being used.
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of Nisoldipine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 2: Example Calibration Curve Data
| Nominal Concentration (ng/mL) | Peak Area (Nisoldipine) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 1,520 | 150,000 | 0.0101 | 0.098 | 98.0 |
| 0.5 | 7,650 | 152,000 | 0.0503 | 0.51 | 102.0 |
| 1.0 | 15,300 | 151,000 | 0.1013 | 1.02 | 102.0 |
| 5.0 | 75,800 | 149,000 | 0.5087 | 4.95 | 99.0 |
| 10.0 | 152,000 | 150,000 | 1.0133 | 10.1 | 101.0 |
| 50.0 | 760,000 | 151,000 | 5.0331 | 49.8 | 99.6 |
| 100.0 | 1,510,000 | 149,000 | 10.1342 | 100.5 | 100.5 |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy | Within ±15% of nominal (±20% for LLOQ) | 98.0 - 102.0% |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 5% |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 0.1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
| Recovery | Consistent and precise | > 85% |
Visualizations
Caption: Experimental workflow for Nisoldipine quantification.
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for a wide range of applications in pharmaceutical research and development.
Troubleshooting & Optimization
Troubleshooting poor chromatographic peak shape for Nisoldipine or Nisoldipine-d6
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic peak shape for Nisoldipine or its deuterated internal standard, Nisoldipine-d6. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or splitting) for Nisoldipine and this compound in reversed-phase chromatography?
Poor peak shape for Nisoldipine, a weakly basic compound, and its deuterated analog is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based stationary phases can interact with the basic amine functional group of Nisoldipine. This interaction leads to peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause inconsistent ionization of Nisoldipine, leading to peak broadening or splitting.[1][6][7][8] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, resulting in distorted peaks.[6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[2][4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the system (e.g., from poorly fitted connections) can cause peak broadening and tailing.[1][9]
-
Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase (e.g., through hydrolysis at high pH) can lead to various peak shape issues.[2][3][5]
Q2: My Nisoldipine peak is tailing. What are the immediate troubleshooting steps I should take?
Peak tailing is the most common peak shape problem for basic compounds like Nisoldipine.[3][5] Here’s a prioritized list of troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of Nisoldipine's basic functional group to ensure complete protonation and minimize silanol interactions.
-
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize the number of available silanol groups.[1][2][5]
-
Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
Lower Injection Volume/Concentration: To rule out mass overload, inject a smaller volume or a more dilute sample.
-
Check for Extra-Column Volume: Inspect all connections and tubing for any potential sources of dead volume.
Q3: Why is my this compound peak shape different from the unlabeled Nisoldipine peak?
Ideally, the chromatographic behavior of an analyte and its deuterated isotopologue should be nearly identical. However, subtle differences can sometimes be observed. Potential reasons for differing peak shapes include:
-
Co-eluting Interferences: The this compound internal standard may have a co-eluting impurity that is not present with the unlabeled compound.
-
Kinetic Isotope Effect: While generally small in chromatography, a kinetic isotope effect could theoretically lead to very slight differences in retention and peak shape, although this is an unlikely primary cause for significant peak distortion.
-
Detector Saturation: If the concentration of the internal standard is significantly higher than the analyte, it might lead to detector saturation and apparent peak shape differences.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow for identifying the root cause of poor peak shape for Nisoldipine.
Step 1: Initial Assessment
-
Observe the chromatogram: Is the issue affecting all peaks or just the Nisoldipine/Nisoldipine-d6 peaks?
-
All peaks affected: Suspect a system-wide issue (e.g., extra-column volume, column void, mobile phase preparation).[10]
-
Only Nisoldipine/Nisoldipine-d6 affected: The issue is likely related to the specific chemical interactions of the analyte with the stationary or mobile phase.
-
-
Characterize the peak shape: Is it tailing, fronting, or splitting?
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting.
Caption: A workflow for troubleshooting poor chromatographic peak shape.
Guide 2: Optimizing Mobile Phase pH
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like Nisoldipine.[6][7][11]
Understanding pKa and pH
-
Nisoldipine has a basic functional group. Its predicted strongest basic pKa is -6.6.[12] However, for practical purposes in reversed-phase chromatography, controlling the protonation of the dihydropyridine (B1217469) ring nitrogen is important.
-
To ensure Nisoldipine is in a single, protonated state and to minimize interactions with acidic silanols, the mobile phase pH should be maintained at least 2 units below the pKa of the basic functional group.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffers: Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 3.0, 4.0, 5.0). Common buffers for LC-MS applications include formic acid, acetic acid, and ammonium (B1175870) formate.
-
Mix Mobile Phase: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[11]
-
Equilibrate the System: Flush the column with the new mobile phase until the baseline is stable.
-
Inject Nisoldipine Standard: Inject a standard solution of Nisoldipine and observe the peak shape.
-
Evaluate Peak Shape: Calculate the tailing factor or asymmetry factor for the peak at each pH condition.
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (As) | Comments |
| 5.0 | 1.8 | Significant tailing observed. |
| 4.0 | 1.4 | Reduced tailing, improved symmetry. |
| 3.0 | 1.1 | Symmetrical peak shape achieved. |
| Note: This data is illustrative and will vary depending on the specific column and other chromatographic conditions. |
The following diagram illustrates the relationship between mobile phase pH, analyte ionization, and interaction with the stationary phase.
Caption: The effect of mobile phase pH on analyte-stationary phase interactions.
Detailed Experimental Protocols
Protocol 1: Standard HPLC Method for Nisoldipine Analysis
This protocol is a representative method for the analysis of Nisoldipine.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[13][14] |
| Mobile Phase | Methanol: 0.01 M Potassium Dihydrogen Phosphate (pH 4.0 with orthophosphoric acid) (25:65 v/v)[13][14] |
| Flow Rate | 1.0 mL/min[13][14] |
| Column Temperature | 25 °C[15] |
| Injection Volume | 20 µL[15] |
| Detection | UV at 275 nm[13] |
Protocol 2: LC-MS/MS Method for Nisoldipine in Plasma
This protocol is adapted for the sensitive determination of Nisoldipine in biological matrices.
| Parameter | Condition |
| Column | Symmetry RP-C18 (50 x 4.6 mm, 3.5 µm)[16] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[16] |
| Flow Rate | 0.5 mL/min[16] |
| Ionization | Electrospray Ionization (ESI), Positive Mode[16] |
| Detection | Multiple Reaction Monitoring (MRM)[16] |
Sample Preparation (Protein Precipitation) [16]
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant.
References
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Nisoldipine-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Nisoldipine-d6 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (deuterated internal standard) eluting slightly earlier than Nisoldipine?
A1: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the molecule's physicochemical properties. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While this shift is often minimal, it can impact quantification if the peaks do not co-elute perfectly.[1]
Q2: How can I minimize the chromatographic shift between Nisoldipine and this compound?
A2: While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
-
Consider the Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift. If possible, selecting a standard with fewer deuterium substitutions while still providing a sufficient mass shift can be beneficial.[1]
-
Alternative Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]
Q3: My this compound peak shape is different from my Nisoldipine peak. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.[1]
-
Suboptimal Source Conditions: Inefficient electrospray ionization (ESI) source parameters can affect the ionization efficiency and stability of one compound more than the other. A systematic optimization of the source parameters is recommended.[1]
-
Sample Preparation Issues: Problems during sample extraction or reconstitution could selectively affect the deuterated standard.[1]
Q4: I am observing poor signal intensity for this compound. Which ESI parameters should I focus on?
A4: To improve signal intensity, a systematic optimization of the following ESI source parameters is crucial:
-
Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this parameter to maximize the signal for your deuterated analyte.[1]
-
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[1]
-
Drying Gas Temperature: This parameter also influences desolvation. A temperature that is too low may result in solvent clusters, while a temperature that is too high could cause thermal degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Signal Intensity for this compound | Inefficient ionization. | Systematically optimize ESI source parameters (Spray Voltage, Gas Flow, Gas Temperature) via direct infusion.[1] |
| Ion suppression from matrix components. | Review and optimize sample preparation to remove interfering substances. Consider differential matrix effects.[2] | |
| Incorrect concentration of the standard. | Verify the concentration of the this compound working solution. | |
| Poor Peak Shape for this compound | Co-eluting impurity. | Check the purity of your deuterated standard.[1] |
| Suboptimal source conditions. | Re-optimize source parameters, focusing on stability.[1] | |
| Inconsistent this compound Signal | Differential matrix effects. | Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[2] Evaluate matrix effects during method validation. |
| Instability of the deuterated label. | Ensure the deuterium labels are not in chemically labile positions that could lead to back-exchange with protons from the solvent or matrix.[2] | |
| No Peaks Detected | Issue with the detector or sample path. | Check the auto-sampler and syringe for proper functioning. Ensure the sample is correctly prepared. Inspect the column for any cracks.[3] |
| Gas leaks in the system. | Use a leak detector to check for gas leaks, which can lead to a loss of sensitivity.[3] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Parameters by Direct Infusion
This protocol outlines a systematic approach to optimize ESI source parameters for this compound.
1. Preparation of Infusion Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
2. Infusion and Parameter Optimization:
-
Set up a syringe pump to infuse the working solution directly into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).[4]
-
One-Factor-at-a-Time Optimization:
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]
-
Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure and record the value that maximizes the signal.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[1]
-
Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.[1]
-
3. Data Summary:
The following table provides typical starting ranges for ESI source parameters. The optimal values will be instrument and compound-specific.[1]
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Spray Voltage (V) | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1] |
| Drying Gas Temperature (°C) | 200 - 350 | Optimize for efficient desolvation without causing thermal degradation.[1] |
| Drying Gas Flow (L/min) | 4 - 12 | Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[1] |
| Nebulizer Gas Pressure (psi) | 30 - 60 | Aids in the formation of a fine spray. |
| Cone Voltage (V) | 10 - 100 | Prevents ion clusters and can be optimized to maximize the precursor ion signal.[5] |
Visualizations
References
Resolving co-elution challenges of Nisoldipine and interfering compounds
Welcome to the technical support center for resolving co-elution challenges in the analysis of Nisoldipine (B1678946). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of Nisoldipine from interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common interfering compounds that co-elute with Nisoldipine?
A1: Common interfering compounds that can co-elute with Nisoldipine include its degradation products, metabolites, and process-related impurities. Due to its light sensitivity, Nisoldipine is prone to degradation, forming compounds such as its nitrosophenylpyridine and nitrophenylpyridine derivatives.[1][2] The primary metabolite, a hydroxylated derivative of the isobutyl ester side chain, can also pose a separation challenge in bioanalytical methods.[3] Additionally, impurities from the synthesis process may be present. A list of known impurities is available from sources like the US Pharmacopeia and commercial suppliers.[4]
Q2: What is the first step I should take if I observe co-elution?
A2: The first step is to confirm that you are indeed observing co-elution and not another chromatographic issue like peak tailing or fronting, which can sometimes be mistaken for overlapping peaks.[5] If co-elution is suspected, a systematic approach to optimizing your chromatographic conditions is recommended. Start by adjusting the mobile phase composition, as this is often the most effective way to alter selectivity and resolve overlapping peaks.[6]
Q3: How can I improve the separation of Nisoldipine from its degradation products?
A3: To improve the separation of Nisoldipine from its degradation products, a stability-indicating HPLC method is required. This typically involves using a reversed-phase C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and a buffered aqueous phase.[7][8] Adjusting the pH of the aqueous phase can be particularly effective in altering the retention times of ionizable degradation products relative to Nisoldipine. Gradient elution can also be employed to improve the separation of complex mixtures of degradation products.
Q4: Are there any specific HPLC columns that are recommended for Nisoldipine analysis?
A4: Several studies have reported good separation of Nisoldipine and its related compounds using high-purity silica-based reversed-phase columns, such as C18 columns.[6][7][8] The choice of a specific brand and column dimension will depend on the specific requirements of the analysis, such as desired resolution, analysis time, and the nature of the interfering compounds. For challenging separations, columns with different selectivities, such as phenyl-hexyl or cyano phases, could be explored.
Q5: Can LC-MS/MS be used to resolve co-eluting compounds?
A5: Yes, LC-MS/MS is a powerful technique for analyzing co-eluting compounds. Even if two compounds are not separated chromatographically, they can often be distinguished and quantified based on their different mass-to-charge ratios (m/z) in the mass spectrometer.[9] This is particularly useful in bioanalytical studies for the simultaneous determination of Nisoldipine and its metabolites in plasma.[9]
Troubleshooting Guides
Issue 1: Poor resolution between Nisoldipine and an unknown impurity.
Troubleshooting Steps:
-
Identify the nature of the impurity: If possible, use a mass spectrometer to determine the mass of the co-eluting impurity. This can help in identifying it as a known degradation product or metabolite.
-
Optimize the mobile phase:
-
Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the mobile phase pH: If the impurity is ionizable, changing the pH of the aqueous phase can significantly impact its retention time relative to Nisoldipine. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
Modify the buffer concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution.
-
-
Evaluate the stationary phase:
-
Try a different column chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) to exploit different separation mechanisms.
-
Consider a smaller particle size or core-shell column: These columns provide higher efficiency, leading to sharper peaks and better resolution.
-
-
Adjust temperature and flow rate:
-
Lower the flow rate: This can increase the number of theoretical plates and improve resolution, though it will increase the analysis time.
-
Optimize the column temperature: Temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.
-
Issue 2: Nisoldipine peak is tailing and merging with a closely eluting peak.
Troubleshooting Steps:
-
Address peak tailing: Peak tailing can reduce resolution and make it difficult to accurately quantify co-eluting peaks.[5]
-
Check for secondary interactions: Tailing of basic compounds like Nisoldipine can occur due to interactions with residual silanols on the silica-based column. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a mobile phase with a lower pH can help to mitigate this.
-
Ensure proper buffering: Inadequate buffering of the mobile phase can lead to poor peak shape. Ensure the buffer has sufficient capacity at the chosen pH.
-
Reduce sample overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.
-
-
Re-optimize for resolution: Once the peak tailing is resolved, re-evaluate the chromatographic conditions as described in Issue 1 to achieve baseline separation of the two peaks.
Quantitative Data
The following table summarizes chromatographic conditions from various published methods for the analysis of Nisoldipine, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 [8] | Method 2 [6] | Method 3 [7] | Method 4 [9] |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm) | Phenomenex C18 (250 x 4.6 mm, 5.0 μ) | ULTRON ES-OVM (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.02% v/v Formic acid in water (70:30 v/v) | Methanol: 0.01 M KH2PO4: 0.1 M Hexane sulphonic acid sodium salt (25:65:10 v/v/v), pH 4.0 | Acetonitrile: 0.02% v/v Formic acid in water (70:30 v/v) | Methanol:Acetonitrile:Ammonium acetate (B1210297) (pH 7.0; 2mM) (15:15:70, v/v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | 234 nm (PDA) | 275 nm (UV) | 234 nm (PDA) | 237 nm (UV) and MS/MS |
| Retention Time of Nisoldipine | 6.2 min | 7.43 min | 6.2 min | Not specified |
| Application | Bulk and tablet formulations | Bulk and tablet formulations | Bulk and tablet formulations | Enantiomeric separation in beagle dog plasma |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nisoldipine[9]
This protocol describes a reversed-phase HPLC method for the determination of Nisoldipine in the presence of its degradation products.
-
Chromatographic System:
-
HPLC system with a PDA detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02% v/v formic acid in water (70:30 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 234 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Nisoldipine in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Nisoldipine and transfer it to a volumetric flask.
-
Add a suitable amount of methanol, sonicate to dissolve the drug, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Nisoldipine.
-
The method should be validated for specificity by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the degradation products do not interfere with the quantification of Nisoldipine.
-
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: Experimental workflow for developing a stability-indicating method.
References
- 1. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving solid-phase extraction recovery of Nisoldipine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the solid-phase extraction (SPE) recovery of Nisoldipine from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Nisoldipine relevant to SPE method development?
A1: Understanding the physicochemical properties of Nisoldipine is crucial for designing an effective SPE protocol. Nisoldipine is a non-polar, hydrophobic compound. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and methanol (B129727).[1][2] Its high protein binding (>99%) in plasma means a protein precipitation or disruption step is often necessary before SPE.[3]
Q2: Which type of SPE sorbent is most appropriate for Nisoldipine extraction?
A2: Given Nisoldipine's hydrophobic nature, a reversed-phase (RP) SPE sorbent is the most suitable choice. Sorbents like C18 (octadecyl) or polymeric sorbents (e.g., hydrophilic-lipophilic balance, HLB) are effective.[4] These sorbents retain non-polar compounds like Nisoldipine from a polar aqueous sample matrix under reversed-phase conditions.
Q3: Why is sample pre-treatment necessary before loading onto the SPE cartridge?
A3: Sample pre-treatment is essential to ensure optimal retention of the analyte and to prevent clogging of the SPE cartridge.[5] For biological samples like plasma, this typically involves protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by dilution with an aqueous buffer to reduce the organic solvent concentration. This ensures the sample is in a weak solvent environment, promoting strong binding of Nisoldipine to the reversed-phase sorbent. Adjusting the sample pH may also be necessary to ensure Nisoldipine is in a neutral, non-ionized state for maximal retention.
Troubleshooting Guide
Q4: My Nisoldipine recovery is consistently low. What are the potential causes and solutions?
A4: Low recovery can stem from issues in the sample loading, washing, or elution steps. The primary reasons are either incomplete retention of Nisoldipine on the sorbent or incomplete elution from it.
-
Problem: Poor Retention: Nisoldipine passes through the cartridge during sample loading.
-
Cause 1: High Organic Solvent Content in Sample: The sample loaded onto the cartridge may contain too much organic solvent, making it a "strong" solvent that prevents Nisoldipine from binding to the stationary phase.
-
Solution 1: Ensure the final organic solvent concentration of the sample being loaded is low, typically <10%.[6] Dilute the sample with water or an appropriate aqueous buffer after the initial protein precipitation/extraction step.
-
Cause 2: Incorrect Sample pH: If the sample pH causes Nisoldipine to ionize, its retention on a non-polar sorbent can decrease.
-
Solution 2: Adjust the sample pH to ensure Nisoldipine is in its neutral form.
-
Cause 3: Insufficient Sorbent Mass: The amount of Nisoldipine in the sample may be overloading the capacity of the SPE cartridge.
-
Solution 3: Increase the sorbent mass of the cartridge or dilute the sample. Optimization studies have shown that recovery may not increase significantly after a certain sorbent mass is reached.[7]
-
-
Problem: Incomplete Elution: Nisoldipine remains on the cartridge after the elution step.
-
Cause 1: Elution Solvent is too Weak: The solvent used for elution is not strong enough to disrupt the interaction between Nisoldipine and the sorbent.
-
Solution 1: Increase the polarity of the elution solvent. Use a stronger organic solvent (e.g., methanol, acetonitrile) or increase the proportion of the organic solvent in the elution mixture (e.g., from 70% methanol to 90% methanol).
-
Cause 2: Insufficient Elution Solvent Volume: The volume of the elution solvent may not be sufficient to elute the entire amount of bound analyte.
-
Solution 2: Increase the volume of the elution solvent or perform a second elution step and combine the fractions.
-
Q5: I am seeing significant matrix effects and co-elution of interferences. How can I improve the purity of my extract?
A5: Co-elution of interferences indicates that the wash step is inadequate. The goal of the wash step is to remove weakly bound, endogenous materials while leaving the analyte of interest on the sorbent.
-
Cause: Wash Solvent is too Weak or too Strong: A wash solvent that is too weak (e.g., 100% water) will not remove more polar interferences. A wash solvent that is too strong will prematurely elute the Nisoldipine along with the interferences.
-
Solution: The wash solvent should be strong enough to remove interferences but weak enough to not affect Nisoldipine. For reversed-phase SPE, this is typically a mixture of water and a small percentage of organic solvent (e.g., 5-20% methanol in water). The optimal percentage must be determined empirically to maximize the removal of interferences without causing a loss of the target analyte.
Q6: My results show high variability between replicate samples. What is causing this inconsistency?
A6: High variability is often caused by inconsistent technique or incomplete cartridge drying.
-
Cause 1: Inconsistent Flow Rate: Varying the flow rate during sample loading, washing, or elution can affect interaction times and lead to inconsistent recovery.
-
Solution 1: Use a vacuum manifold or an automated system to maintain a consistent, slow, and steady flow rate (typically 1-2 mL/min) across all samples.
-
Cause 2: Cartridge Drying: If the sorbent bed dries out after the conditioning step and before the sample is loaded, the solvated silica (B1680970) surface is disrupted, leading to poor retention.[6]
-
Solution 2: Ensure that the sorbent bed remains wet after conditioning. Leave a small layer of the conditioning solvent above the sorbent bed before adding the sample.[6]
-
Cause 3: Incomplete Elution: If the elution is incomplete, small variations in technique can lead to large differences in recovery.
-
Solution 3: Ensure the elution solvent and volume are optimized as described in Q4. Consider soaking the sorbent with the elution solvent for a few minutes before final elution to improve recovery.
Data Presentation
Table 1: Physicochemical Properties of Nisoldipine for SPE Method Development
| Property | Value | Implication for SPE |
| Molecular Weight | 388.4 g/mol [2] | Affects interaction with sorbent pores. |
| Solubility | Practically insoluble in water; soluble in ethanol, methanol.[2] | Dictates the use of reversed-phase SPE and organic elution solvents. |
| Bioavailability | Low (~5%) due to extensive first-pass metabolism.[8] | May require sensitive analytical methods for biological samples. |
| Protein Binding | >99%[3] | A protein precipitation/disruption step is mandatory for plasma/serum samples. |
Table 2: Guide to Optimizing Reversed-Phase SPE Parameters for Nisoldipine
| SPE Step | Parameter to Optimize | Typical Starting Condition | Optimization Strategy & Expected Outcome |
| Conditioning | Solvent | 1-3 mL Methanol, then 1-3 mL Water | Ensures activation of C18 chains and provides an aqueous environment for sample loading. |
| Sample Loading | Solvent Composition | Sample diluted to <10% organic solvent | Decrease organic content to improve retention and recovery. |
| Washing | % Organic in Wash | 1-3 mL of 5-20% Methanol in Water | Increase % organic to remove more interferences. Decrease if Nisoldipine loss is observed. |
| Elution | Solvent Strength & Type | 1-2 mL of 90:10 Methanol:Water | Increase % organic solvent (e.g., 100% Methanol or Acetonitrile) for more efficient elution and higher recovery. |
| Elution | Solvent Volume | 1-2 mL | Increase volume or perform a second elution if recovery is low due to incomplete elution. |
Experimental Protocols
Protocol: Reversed-Phase SPE of Nisoldipine from Human Plasma
This protocol is a recommended starting point and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 8 mL of deionized water to reduce the acetonitrile concentration to approximately 15-20%.
-
-
SPE Cartridge Conditioning (e.g., C18, 200 mg/3 mL):
-
Pass 3 mL of methanol through the cartridge at a flow rate of 1-2 mL/min.
-
Pass 3 mL of deionized water through the cartridge at the same flow rate. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate of 1 mL/min.
-
-
Washing:
-
Pass 3 mL of 10% methanol in water through the cartridge to wash away polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.
-
-
Elution:
-
Elute the Nisoldipine by passing 2 mL of 100% methanol through the cartridge into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS or HPLC analysis.
-
Visualizations
Caption: A standard workflow for solid-phase extraction (SPE).
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Nisoldipine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques to minimize ion suppression in Nisoldipine bioanalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the bioanalysis of Nisoldipine (B1678946) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern for Nisoldipine bioanalysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with Nisoldipine from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's ion source.[1][2] This interference reduces the number of Nisoldipine ions that reach the detector, leading to a decreased signal intensity.[2] For Nisoldipine, a compound analyzed in complex biological matrices like plasma, common endogenous components such as phospholipids (B1166683), proteins, and salts are major causes of this suppression.[3][4][5] The consequence is poor sensitivity, accuracy, and reproducibility in quantitative analysis, which can compromise pharmacokinetic and other critical study data.[6]
Q2: My Nisoldipine signal is inconsistent and lower than expected. How can I confirm that ion suppression is the cause?
A2: The most direct way to identify chromatographic regions affected by ion suppression is through a Post-Column Infusion (PCI) experiment .[3][6] This technique helps you visualize exactly where matrix components are causing interference.
-
Principle: A standard solution of Nisoldipine is continuously infused into the solvent flow after the analytical column but before the mass spectrometer's ion source. When a blank matrix sample (e.g., plasma extract without Nisoldipine) is injected onto the column, any drop in the constant Nisoldipine signal baseline indicates that interfering compounds are eluting from the column at that specific time.[2] If this drop coincides with the retention time of Nisoldipine in your actual samples, ion suppression is confirmed.
Q3: What are the primary sources of ion suppression in plasma-based Nisoldipine assays?
A3: In biological sample analysis, several components are known to cause significant ion suppression. The most common include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI), often eluting in the middle of typical reversed-phase gradients.[3]
-
Proteins and Peptides: Although most are removed during initial sample processing, residual proteins and peptides can still interfere with ionization.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or buffers can reduce ionization efficiency.[1]
-
Exogenous Substances: Formulation agents (e.g., polysorbates), anticoagulants used during blood collection, and plasticizers can also co-elute and cause suppression.[5]
Q4: How can I modify my sample preparation method to reduce matrix effects for Nisoldipine?
A4: Improving sample cleanup is one of the most effective strategies to combat ion suppression.[4][7] The choice of technique depends on the nature of the interferences and the required sensitivity. For Nisoldipine, a lipophilic compound, several options are effective.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least clean. While it removes the bulk of proteins, it leaves behind significant amounts of phospholipids and other small molecules.[3][4] Diluting the supernatant after precipitation can help mitigate the remaining matrix effects if sensitivity is not compromised.[4][8]
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT. By choosing an appropriate immiscible organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether), Nisoldipine can be selectively extracted from the aqueous biological matrix, leaving many interfering substances behind.[3][4] A published method for Nisoldipine in human plasma successfully used ethyl acetate for extraction.[9]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a solid sorbent to selectively retain Nisoldipine while matrix components are washed away.[1][3] This technique is highly effective at removing phospholipids and salts, leading to a significant reduction in ion suppression.
Experimental Protocols & Data
Protocol 1: Post-Column Infusion (PCI) for Ion Suppression Diagnosis
This protocol outlines the steps to identify ion suppression zones in your chromatographic run.
-
Prepare Infusion Solution: Create a solution of Nisoldipine in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100 ng/mL).
-
System Setup:
-
Use a syringe pump to deliver the Nisoldipine infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump to the LC eluent stream using a T-fitting placed between the analytical column outlet and the MS ion source.
-
-
Equilibration: Start the LC gradient and the syringe pump. Allow the system to equilibrate until you observe a stable baseline signal for the Nisoldipine MRM (Multiple Reaction Monitoring) transition.
-
Injection: Inject a blank matrix sample that has been processed with your standard sample preparation procedure.
-
Analysis: Monitor the Nisoldipine signal throughout the chromatographic run. A significant dip in the signal indicates a region of ion suppression. Compare the retention time of this suppression zone with the known retention time of Nisoldipine to assess the impact on your analysis.[2]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Phospholipid Removal | Analyte Recovery | Throughput | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low (~50%) | High | High | High[4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good to Excellent | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Low to Moderate | Low[1][3] |
Table 2: Example LC-MS/MS Parameters for Nisoldipine Analysis
This table provides a starting point for method development, based on a published method.[9]
| Parameter | Setting |
| LC Column | Agilent ODS C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | Isocratic |
| Injection Volume | 40 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) or MRM |
| Internal Standard | Nimodipine |
| Linear Range | 0.5 - 20.0 ng/mL in plasma |
| Limit of Detection (LOD) | 0.2 ng/mL in plasma |
Visual Guides: Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Ion Suppression
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating variability in Nisoldipine-d6 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Nisoldipine-d6 internal standard response during experimental analysis.
Troubleshooting Guides
Variability in the internal standard (IS) response can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identifying and resolving common issues with this compound.
Initial Assessment of this compound Response Variability
The first step is to characterize the nature of the inconsistency. Plot the peak area of this compound for all samples in the analytical run to identify any patterns.
| Pattern Observed | Potential Causes | Recommended Action |
| Sporadic Flyers (One or two samples show a drastically different response) | - Pipetting or spiking error- Injection error- Sample-specific matrix effects | - Re-inject the affected sample.- If the issue persists, re-extract the original sample.- Investigate for unique matrix effects in that specific sample. |
| Systematic Trend (Gradual increase or decrease in response over the run) | - Instrument drift (detector, source)- Inconsistent sample temperature- Degradation of IS in prepared samples | - Re-inject a subset of samples to confirm the trend.- Check instrument performance and stability.- Evaluate the stability of this compound in the autosampler. |
| Abrupt Shift (Sudden change in response mid-run) | - Error in preparing a subset of samples- Change in instrument conditions during the run | - Review sample preparation records for any deviations.- Check instrument logs for any errors or changes. |
| High Variability Across All Samples | - Inconsistent sample preparation- Significant and variable matrix effects- IS instability in the matrix | - Review and optimize the sample preparation procedure.- Implement a more effective sample cleanup method.- Assess the stability of this compound in the sample matrix. |
Investigating Root Causes
Matrix Effects
Differential matrix effects, where the analyte and the IS experience different levels of ion suppression or enhancement, are a common cause of variability.
Experimental Protocol: Assessing Matrix Effects
A post-extraction spike experiment can quantify the extent of matrix effects.
-
Sample Preparation:
-
Obtain at least six different lots of blank biological matrix (e.g., plasma).
-
Extract the blank matrix using the established sample preparation method.
-
-
Spiking:
-
Post-extraction, spike the blank matrix extracts with Nisoldipine and this compound at low, medium, and high concentrations.
-
Prepare a corresponding set of standards in a neat solution (e.g., mobile phase) at the same concentrations.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
The variability of the MF across different matrix lots should be evaluated.
-
| Matrix Factor (MF) Result | Interpretation | Recommended Action |
| MF is consistent and close to 1 | Minimal matrix effects | Proceed with the current method. |
| MF is significantly different from 1 but consistent across lots | Consistent matrix effect | The IS should compensate for this, but further optimization is recommended. |
| MF is highly variable across different lots | Lot-to-lot variability in matrix effects | - Improve sample cleanup (e.g., switch from protein precipitation to SPE).- Optimize chromatography to separate analytes from interfering components. |
Isotopic Exchange and Stability of this compound
Deuterated standards can sometimes undergo isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix.
-
Isotopic Exchange: While specific data on this compound is limited, deuterated compounds are more susceptible to exchange in highly acidic or basic conditions. The position of the deuterium labels on the molecule also influences stability.
-
Stability: Nisoldipine, the parent compound, is known to be sensitive to light and can degrade under certain pH and temperature conditions.[1] Although deuteration can sometimes alter stability, it is crucial to handle this compound with similar precautions. Studies have shown that some 1,4-dihydropyridine (B1200194) derivatives are stable in dry air but may degrade in the presence of humidity and heat.[2]
Experimental Protocol: Assessing this compound Stability
-
Preparation:
-
Prepare solutions of this compound in the sample matrix and in the final extraction solvent.
-
-
Incubation:
-
Store aliquots of these solutions under various conditions (e.g., room temperature, 4°C, protected from light, exposed to light) for different durations (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples at each time point and compare the peak area of this compound to the initial (T=0) measurement.
-
A significant decrease in peak area over time indicates instability.
-
Purity of this compound
The presence of unlabeled Nisoldipine in the this compound internal standard can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Experimental Protocol: Assessing Contribution from Internal Standard
-
Preparation:
-
Prepare a blank matrix sample (containing no analyte).
-
-
Spiking:
-
Spike the blank sample with this compound at the concentration used in the assay.
-
-
Analysis:
-
Analyze the sample and monitor the mass transition for the unlabeled Nisoldipine.
-
-
Evaluation:
-
The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. A higher response indicates significant contamination.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area showing high variability?
A1: High variability in the this compound peak area can stem from several factors, including:
-
Matrix Effects: Components in your biological sample may be suppressing or enhancing the ionization of the internal standard.[3]
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent concentrations of the internal standard.
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as the ion source or detector, can cause signal drift.
-
Instability of this compound: The internal standard may be degrading in the sample matrix or in the autosampler.
Q2: Can the location of the deuterium label on this compound affect its performance?
A2: Yes, the position of the deuterium atoms is critical. Labels on or near sites of metabolism or in positions susceptible to chemical exchange are more likely to cause issues. If the deuterium is on a part of the molecule that is easily cleaved or exchanged, the internal standard may not behave identically to the analyte, leading to quantification errors.
Q3: My this compound elutes slightly earlier than Nisoldipine. Is this a problem?
A3: A slight difference in retention time between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography, often referred to as an "isotopic effect." While a small, consistent shift may be acceptable, complete co-elution is ideal to ensure that both the analyte and the internal standard experience the same matrix effects at the same time. If the separation is significant, it can lead to differential matrix effects and compromise accuracy.
Q4: How can I minimize matrix effects when analyzing this compound?
A4: To minimize matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove more interfering matrix components.
-
Optimize Chromatography: Adjusting the mobile phase gradient or using a different chromatographic column can help separate Nisoldipine and this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact the sensitivity of the assay.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: To ensure the integrity of your this compound internal standard:
-
Solvent Selection: Prepare stock solutions in a solvent in which this compound is highly soluble and stable. Methanol is a common choice for Nisoldipine.[4][5]
-
Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) to minimize degradation.
-
Light Protection: Nisoldipine is photosensitive, so it is crucial to protect all solutions containing this compound from light by using amber vials or covering them with foil.[1]
-
Freshness: Prepare fresh working solutions regularly and verify their concentration against a newly prepared stock solution periodically.
Visualizations
Caption: Troubleshooting workflow for this compound variability.
Caption: Workflow for assessing matrix effects.
References
Technical Support Center: Optimization of UPLC Gradient for Rapid Nisoldipine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Ultra-Performance Liquid Chromatography (UPLC) methods for the rapid analysis of Nisoldipine (B1678946).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and execution of a rapid UPLC method for Nisoldipine analysis.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| NISO-UPLC-T01 | Why am I seeing poor peak shape (e.g., tailing or fronting) for my Nisoldipine peak? | 1. Secondary Silanol (B1196071) Interactions: Residual silanols on the column's stationary phase can interact with the basic Nisoldipine molecule, causing peak tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Nisoldipine and its interaction with the stationary phase. 4. Contaminated or Degraded Column: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes. | 1. Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase at a lower pH (e.g., pH 3-4 with formic acid) to minimize silanol interactions.[1] 2. Sample Dilution: Dilute the sample and reinject. Ensure the injection concentration is within the linear range of the method.[2][3] 3. pH Optimization: Adjust the mobile phase pH. For basic compounds like Nisoldipine, a lower pH can improve peak shape.[2] 4. Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column. |
| NISO-UPLC-T02 | My Nisoldipine peak retention time is shifting between injections. What could be the cause? | 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between gradient runs. 2. Fluctuations in Column Temperature: Changes in ambient or column oven temperature can affect retention times. 3. Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component. 4. Pump and System Leaks: Leaks in the UPLC system can cause pressure fluctuations and affect mobile phase delivery.[4] | 1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient for the column to return to initial conditions. 2. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation. 4. System Check: Perform a leak test and check all fittings and connections. |
| NISO-UPLC-T03 | I am not achieving adequate separation between Nisoldipine and its impurities or degradation products. How can I improve resolution? | 1. Gradient Slope is Too Steep: A rapid increase in the organic solvent percentage may not provide enough time for separation. 2. Inappropriate Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) affects selectivity. 3. Suboptimal Column Chemistry: The stationary phase may not be ideal for separating the compounds of interest. | 1. Flatten the Gradient: Decrease the rate of change of the organic solvent percentage during the elution of the critical pair. 2. Solvent Screening: Try a different organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa) to alter selectivity. 3. Column Screening: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the one that provides the best resolution. |
| NISO-UPLC-T04 | The backpressure in my UPLC system is unexpectedly high. What should I do? | 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.[5] 2. Precipitation of Sample or Buffer: The sample may be precipitating in the mobile phase, or the buffer may be precipitating in the organic solvent. 3. System Blockage: Blockage in the tubing, injector, or detector flow cell. | 1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. If pressure remains high, the frit may need replacement.[5] 2. Sample and Mobile Phase Check: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Use mobile phase buffers that are soluble in the entire gradient range. 3. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. |
| NISO-UPLC-T05 | My results for Nisoldipine are not reproducible. What are the potential sources of variability? | 1. Sample Preparation Inconsistency: Variations in sample weighing, dilution, or extraction. 2. Injector Variability: Issues with the autosampler, such as air bubbles in the sample or inconsistent injection volumes. 3. Nisoldipine Instability: Nisoldipine is known to be light-sensitive, and degradation can occur if samples are not properly protected.[2][6] | 1. Standardize Sample Preparation: Use calibrated pipettes and balances, and ensure complete dissolution of the sample. 2. Check Autosampler: Ensure sample vials are properly filled and capped. Purge the injector to remove any air bubbles. 3. Protect from Light: Prepare and store samples and standards in amber vials or protect them from light to prevent photodegradation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a rapid UPLC gradient method for Nisoldipine?
A good starting point would be to adapt a known HPLC method. For instance, a C18 column with a particle size of 1.7-1.8 µm is suitable. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. A fast gradient from a lower to a higher percentage of organic solvent over 2-3 minutes at a flow rate of 0.4-0.6 mL/min can be a good initial condition.
Q2: What detection wavelength is recommended for Nisoldipine analysis?
A detection wavelength of around 234 nm or 275 nm is suitable for the analysis of Nisoldipine.[1][2]
Q3: How can I ensure my UPLC method is robust?
Method robustness should be evaluated by making small, deliberate changes to method parameters and observing the impact on the results. Parameters to investigate include mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2%).[2]
Q4: What are the expected validation parameters for a rapid Nisoldipine UPLC method?
Based on published HPLC methods, which can be extrapolated to UPLC, you should aim for the following:
-
Linearity: A correlation coefficient (r²) of ≥ 0.999.[2]
-
Accuracy (Recovery): Typically in the range of 97-103%.[2]
-
Precision (RSD%): Relative Standard Deviation of less than 2% for both intra-day and inter-day precision.
-
Limit of Detection (LOD) and Quantitation (LOQ): These will be instrument-dependent, but published HPLC methods report an LOD of around 0.4 µg/mL and an LOQ of 1.0 µg/mL.[2][3]
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for Nisoldipine analysis and a comparison between a standard HPLC method and a target rapid UPLC method.
Table 1: Typical Validation Parameters for Nisoldipine Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 30 µg/mL | [2][3] |
| Correlation Coefficient (r²) | ≥ 0.999 | [2] |
| Accuracy (Recovery %) | 97.2 - 103.1% | [2] |
| Limit of Detection (LOD) | ~0.4 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | [2][3] |
Table 2: Comparison of Standard HPLC vs. Rapid UPLC Methods for Nisoldipine
| Parameter | Standard HPLC Method | Target Rapid UPLC Method |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | ~10 minutes | < 3 minutes |
| Elution Time of Nisoldipine | ~7.4 minutes[2] | ~1.5 minutes |
| System Pressure | ~1500 psi | ~8000 psi |
| Solvent Consumption per Run | ~10 mL | ~1.5 mL |
Experimental Protocols
Protocol 1: Starting UPLC Method for Nisoldipine Analysis
-
UPLC System: A UPLC system capable of operating at high pressures (e.g., >10,000 psi).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 40% B
-
2.0 min: 95% B
-
2.1 min: 40% B
-
3.0 min: 40% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL.
-
Detection: UV at 234 nm.
-
Sample Preparation: Prepare a stock solution of Nisoldipine in methanol (e.g., 100 µg/mL) and dilute with the initial mobile phase composition (40:60 Acetonitrile:Water) to the desired concentration.[2]
Protocol 2: UPLC Gradient Optimization
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of Nisoldipine and any impurities.
-
Adjusting the Gradient Slope: Based on the scouting run, create a narrower gradient around the elution time of the analytes.
-
If peaks are poorly resolved, decrease the gradient slope (e.g., from a 20%/min change to a 10%/min change).
-
If peaks are well-resolved and the run time needs to be shortened, increase the gradient slope.
-
-
Evaluating Isocratic vs. Gradient Hold: For closely eluting peaks, a shallow gradient or an isocratic hold at a specific mobile phase composition can improve resolution.
-
Finalizing the Method: Once the desired separation is achieved, optimize the re-equilibration time at the end of the gradient to ensure reproducible retention times.
Visualizations
References
Evaluating cross-talk between Nisoldipine and Nisoldipine-d6 MRM transitions
This technical support center provides guidance for researchers, scientists, and drug development professionals on evaluating the potential for cross-talk between Nisoldipine and its deuterated internal standard, Nisoldipine-d6, in Multiple Reaction Monitoring (MRM) based bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a concern in bioanalysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the MRM mode, cross-talk occurs when the signal from the analyte (Nisoldipine) is detected in the MRM channel of its internal standard (this compound), or vice-versa. This can lead to inaccurate quantification of the analyte. Cross-talk can arise from several sources, including isotopic contributions of the analyte to the internal standard's mass, in-source fragmentation of the analyte to a mass corresponding to the internal standard, or the presence of non-deuterated impurities in the internal standard.
Q2: What are the typical MRM transitions for Nisoldipine?
A2: While optimal MRM transitions should be determined empirically on the specific mass spectrometer being used, published literature suggests common transitions for Nisoldipine (molecular weight ~388.4 g/mol ). Nisoldipine readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization mode.
Table 1: Commonly Reported MRM Transitions for Nisoldipine
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| 389.2 | 313.2 | Loss of the isobutyl group |
| 389.2 | 271.1 | Further fragmentation of the dihydropyridine (B1217469) ring |
Q3: What would be the expected MRM transitions for this compound?
A3: this compound is a stable isotope-labeled internal standard where six hydrogen atoms have been replaced by deuterium. This results in a mass shift of +6 Da. The fragmentation pattern is expected to be similar to that of Nisoldipine.
Table 2: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| 395.2 | 319.2 | Loss of the isobutyl group |
| 395.2 | 277.1 | Further fragmentation of the dihydropyridine ring |
Troubleshooting Guide: Investigating MRM Cross-Talk
Problem: I am observing a signal in my this compound MRM channel when I inject a high concentration of Nisoldipine standard.
Possible Cause & Solution:
-
Isotopic Contribution: The natural isotopic abundance of elements (primarily ¹³C) in Nisoldipine can contribute to the signal at the m/z of this compound.
-
Troubleshooting Step: Analyze a high concentration of Nisoldipine standard and monitor the this compound MRM transition. The observed peak area should be minimal compared to the signal from an equivalent concentration of this compound. Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide acceptance criteria for this interference.[1]
-
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Nisoldipine.
-
Troubleshooting Step: Inject a solution containing only the this compound working solution and monitor the MRM transition for Nisoldipine. The response should be negligible, typically less than 5% of the Nisoldipine response at the Lower Limit of Quantification (LLOQ).
-
-
In-Source Fragmentation: High concentrations of Nisoldipine in the ion source can lead to fragmentation before mass selection in the first quadrupole, potentially generating ions that interfere with the this compound channel.
-
Troubleshooting Step: Optimize ion source parameters such as temperature and voltages to minimize in-source fragmentation. A reduction in these parameters may alleviate the issue.
-
Experimental Protocol for Evaluating Cross-Talk
This protocol outlines the steps to systematically evaluate the cross-talk between Nisoldipine and this compound MRM transitions.
1. Materials and Reagents:
-
Nisoldipine certified reference standard
-
This compound certified reference standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (as required for the mobile phase)
-
Control biological matrix (e.g., human plasma)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Nisoldipine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Nisoldipine by serial dilution of the stock solution to cover the expected calibration range.
-
Prepare a working solution of this compound at the concentration to be used in the analytical method.
3. LC-MS/MS System Suitability:
-
Equilibrate the LC-MS/MS system with the intended mobile phase.
-
Optimize the MRM transitions for both Nisoldipine and this compound by infusing individual standard solutions.
-
Establish a stable chromatographic method that provides good peak shape and retention for Nisoldipine.
4. Cross-Talk Evaluation Experiments:
Experiment 1: Assessing Contribution of Nisoldipine to the this compound Channel
-
Prepare two sets of samples:
-
Set A (Blank + IS): Spike control biological matrix with the this compound working solution.
-
Set B (ULOQ + IS): Spike control biological matrix with the highest concentration of Nisoldipine (Upper Limit of Quantification, ULOQ) and the this compound working solution.
-
-
Process the samples using the established sample preparation method.
-
Inject the processed samples into the LC-MS/MS system and acquire data for both Nisoldipine and this compound MRM transitions.
-
Analysis: In the chromatogram for Set B, measure the peak area in the this compound MRM channel at the retention time of Nisoldipine. This response should be less than a predefined percentage (e.g., 5%) of the this compound response in Set A.
Experiment 2: Assessing Contribution of this compound to the Nisoldipine Channel
-
Prepare two sets of samples:
-
Set C (Blank): Process the control biological matrix without any analyte or internal standard.
-
Set D (LLOQ): Spike the control biological matrix with the lowest concentration of Nisoldipine (Lower Limit of Quantification, LLOQ).
-
Set E (IS only): Spike the control biological matrix with only the this compound working solution.
-
-
Process all sample sets.
-
Inject the processed samples and acquire data.
-
Analysis: Measure the peak area in the Nisoldipine MRM channel in Set E. This response should be less than a predefined percentage (e.g., 20%) of the Nisoldipine response in Set D.
Table 3: Summary of Experimental Design for Cross-Talk Evaluation
| Experiment | Sample ID | Spiked Components | Purpose | Acceptance Criteria (Example) |
| 1 | Set A | Blank Matrix + this compound | Establish baseline IS response | - |
| 1 | Set B | Blank Matrix + Nisoldipine (ULOQ) + this compound | Assess analyte contribution to IS channel | Response in IS channel < 5% of Set A |
| 2 | Set C | Blank Matrix | Confirm absence of interferences | No significant peaks at the retention time of the analyte |
| 2 | Set D | Blank Matrix + Nisoldipine (LLOQ) | Establish LLOQ response | - |
| 2 | Set E | Blank Matrix + this compound | Assess IS contribution to analyte channel | Response in analyte channel < 20% of Set D |
Visualizations
Workflow for Evaluating MRM Cross-Talk
Simplified Nisoldipine Signaling Pathway
References
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Nisoldipine Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the calcium channel blocker nisoldipine (B1678946), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Nisoldipine-d6, with a common structural analog, nimodipine (B1678889), for the quantitative analysis of nisoldipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for potential matrix effects and procedural inconsistencies.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled versions of the analyte, such as this compound, are widely considered the "gold standard" for LC-MS/MS analysis. In this compound, six hydrogen atoms are replaced with deuterium. This mass modification allows for its distinct detection by the mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug, nisoldipine.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound has the same chromatographic retention time as nisoldipine, ensuring that it experiences the same matrix effects at the time of elution.
-
Similar Ionization Efficiency: As a SIL-IS, this compound exhibits ionization behavior that is virtually identical to that of nisoldipine, providing effective normalization for variations in ionization efficiency.
-
High Specificity: The mass difference between this compound and nisoldipine allows for their distinct detection by the mass spectrometer, eliminating the risk of cross-talk or interference.
Structural Analogs: A Viable Alternative
Considerations for Using Structural Analogs:
-
Chromatographic Separation: The structural analog should be chromatographically resolved from the analyte to prevent interference.
-
Similar Extraction Recovery: The extraction efficiency of the analog from the biological matrix should be comparable to that of the analyte.
-
Comparable Ionization Response: The ionization efficiency of the analog in the mass spectrometer should be similar to the analyte to ensure consistent normalization.
Performance Comparison: this compound vs. Nimodipine
While a direct head-to-head comparative study published in a single paper is not available, a comparative analysis of performance can be constructed from existing validated methods. The following tables summarize the expected performance characteristics based on typical validation data for bioanalytical methods using a SIL-IS versus a structural analog.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Performance Parameter | This compound (Expected) | Nimodipine (Published Data) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | Within-day: <9.28%, Between-day: <11.13%[1] |
| Matrix Effect (% CV) | Expected to be minimal and well-compensated | May be more variable and less effectively compensated |
| Recovery (%) | Consistent and similar to the analyte | May differ from the analyte, requiring careful validation |
| Linearity (r²) | ≥0.99 | ≥0.9995[1] |
Table 2: Detailed Performance Data Comparison
| Parameter | This compound (Typical Performance) | Nimodipine as IS for Nisoldipine[1] |
| Intra-Assay Precision (CV%) | < 10% | < 9.28% |
| Inter-Assay Precision (CV%) | < 10% | < 11.13% |
| Accuracy (% Bias) | -5% to +5% | Not explicitly stated as % bias, but within acceptable limits |
| Recovery (%) | > 85% | Not explicitly stated |
| Matrix Effect | Minimal, effectively corrected | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of nisoldipine using both this compound and a structural analog as internal standards.
Experimental Protocol: LC-MS/MS Analysis of Nisoldipine using this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Nisoldipine: To be determined (e.g., m/z 389.2 → 313.1)
-
This compound: To be determined (e.g., m/z 395.2 → 319.1)
-
-
Experimental Protocol: LC-MS/MS Analysis of Nisoldipine using Nimodipine[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add 50 µL of nimodipine internal standard solution (200 ng/mL).
-
Add 5 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (methanol-water, 80:20, v/v).
-
-
LC-MS Conditions:
-
LC Column: Agilent ODS C18 reversed-phase column (250 x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Methanol-water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 40 µL.
-
Mass Spectrometer: Electrospray ionization mass spectrometry (MS) in selected-ion monitoring (SIM) mode.
-
Monitored Ions:
-
Nisoldipine: m/z 389.2
-
Nimodipine: m/z 419.2
-
-
Visualization of Experimental Workflow and Rationale
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.
References
Assessing Bioanalytical Method Accuracy and Precision: A Comparative Guide for Nisoldipine Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is paramount in achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of validated methods for the determination of Nisoldipine (B1678946), a calcium channel blocker, and discusses the theoretical advantages of employing a deuterated internal standard, Nisoldipine-d6.
While extensive literature searches did not yield a publicly available, fully validated bioanalytical method using this compound as an internal standard, this guide will present data from methods using alternative internal standards. This will be followed by a discussion on the expected improvements in method performance when using a deuterated analog.
Comparison of Validated LC-MS/MS Methods for Nisoldipine
Several studies have reported validated methods for the quantification of Nisoldipine in plasma using structurally similar, but non-isotopically labeled, internal standards. The accuracy and precision data from two such representative methods are summarized below.
Table 1: Accuracy and Precision of a Validated LC-MS/MS Method for m-Nisoldipine (B53548) in Rat Plasma
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| m-Nisoldipine | 0.5 | 0.52 ± 0.04 | 104.0 | 7.7 |
| 2.0 | 1.95 ± 0.12 | 97.5 | 6.2 | |
| 10.0 | 10.3 ± 0.5 | 103.0 | 4.9 | |
| Data from a study that developed a sensitive and specific LC-MS/MS method to determine m-nisoldipine in rat plasma.[1] |
Table 2: Within- and Between-Day Variation of a Validated HPLC-ESI-MS Method for Nisoldipine in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Within-Day Variation (RSD, %, n=5) | Between-Day Variation (RSD, %, n=5) |
| Nisoldipine | 1.0 | 8.54 | 10.21 |
| 5.0 | 6.21 | 7.89 | |
| 15.0 | 4.33 | 5.64 | |
| This study presents a selective and sensitive high-performance liquid chromatography-electrospray ionization mass spectrometry (MS) for the determination of nisoldipine in human plasma.[2] |
The Gold Standard: Advantages of Using a Deuterated Internal Standard
In bioanalytical method development, a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte of interest, Nisoldipine. This similarity allows it to effectively compensate for variability throughout the analytical process, from sample extraction to detection.
Theoretical advantages of using this compound over other internal standards include:
-
Reduced Variability: this compound will behave almost identically to Nisoldipine during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively minimizes variability, leading to higher precision.
-
Improved Accuracy: By mirroring the behavior of the analyte, a deuterated internal standard provides a more accurate correction for matrix effects, which are a common source of error in bioanalysis.
-
Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions.
The logical preference for a deuterated internal standard is illustrated in the following diagram:
Caption: Logical workflow for internal standard selection in bioanalytical methods.
Experimental Protocol: A Representative LC-MS/MS Method for Nisoldipine
The following protocol is a synthesized representation based on published methods for Nisoldipine analysis. A method utilizing this compound would follow a similar procedure.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a known concentration of the internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nisoldipine: Precursor ion (e.g., m/z 389.2) → Product ion (e.g., m/z 315.1)
-
This compound (Hypothetical): Precursor ion (e.g., m/z 395.2) → Product ion (e.g., m/z 321.1)
-
The experimental workflow is depicted in the following diagram:
Caption: A typical experimental workflow for the bioanalysis of Nisoldipine.
References
A Comparative Guide to Nisoldipine Quantification: Plasma vs. Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of the calcium channel blocker nisoldipine (B1678946) in two key biological matrices: plasma and whole blood. While plasma is the conventionally preferred matrix for pharmacokinetic studies of nisoldipine, this document will also explore the theoretical considerations and potential methodologies for its quantification in whole blood. This comparison aims to equip researchers with the necessary information to make informed decisions regarding matrix selection for their specific research needs.
Executive Summary
Nisoldipine is a highly protein-bound drug, with over 99% of the circulating drug bound to plasma proteins.[1] This characteristic is the primary driver for the predominant use of plasma in bioanalytical studies. The concentration of nisoldipine in red blood cells is presumed to be low, making plasma a more direct and relevant measure of the pharmacologically active unbound drug fraction.
This guide will detail established, validated methods for nisoldipine quantification in plasma and present a theoretical framework for its analysis in whole blood, acknowledging the current lack of direct comparative experimental data in published literature.
Data Presentation: Quantitative Comparison
Due to the limited availability of studies directly comparing nisoldipine quantification in plasma and whole blood, the following tables present validated data for plasma and theoretically extrapolated parameters for whole blood. The whole blood data should be considered hypothetical and would require experimental validation.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | Plasma | Whole Blood (Theoretical) |
| Primary Analytical Technique | LC-MS/MS, HPLC-UV/DAD | LC-MS/MS |
| Common Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Hemolysis followed by Protein Precipitation |
| Linearity Range | 0.2 - 20 ng/mL (LC-MS/MS)[2] | Expected to be similar to plasma, but may require more sensitive instrumentation |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (LC-MS/MS)[2] | Potentially higher than plasma due to increased matrix effects |
| Accuracy (% Recovery) | 97.2 - 103.1% (HPLC) | Dependent on the efficiency of hemolysis and extraction |
| Precision (%RSD) | < 15% | Expected to be < 20%, but may be challenged by matrix complexity |
| Matrix Effect | Manageable with appropriate extraction and internal standards | Potentially significant due to hemoglobin and other cellular components |
Table 2: Pharmacokinetic Considerations
| Parameter | Plasma | Whole Blood (Theoretical) |
| Relevance to Pharmacodynamics | High - correlates with unbound, active drug concentration | Less direct - represents a combination of plasma and red blood cell concentrations |
| Influence of Hematocrit | Minimal | Significant - variations in hematocrit can alter the whole blood concentration |
| Ease of Interpretation | Well-established and straightforward | More complex, requires consideration of blood cell partitioning |
Experimental Protocols
Quantification of Nisoldipine in Human Plasma using LC-MS/MS
This protocol is based on established and validated methods found in the scientific literature.[2]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar dihydropyridine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for nisoldipine and the internal standard.
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Theoretical Protocol for Quantification of Nisoldipine in Whole Blood
This proposed protocol is based on general practices for whole blood analysis and would require rigorous validation.
1. Sample Preparation (Hemolysis and Protein Precipitation):
-
To 100 µL of whole blood, add 300 µL of ice-cold water to induce hemolysis.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Proceed with the supernatant as described in the plasma protocol.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would likely be similar to those used for plasma analysis, but may require optimization to mitigate potential matrix effects from the hemolyzed sample.
Mandatory Visualization
Caption: Experimental workflow for comparing nisoldipine quantification.
Discussion and Conclusion
The extensive plasma protein binding of nisoldipine (>99%) is a critical factor influencing the choice of bioanalytical matrix.[1] The concentration of the unbound, pharmacologically active drug is in equilibrium with the protein-bound fraction in plasma. Therefore, measuring the total concentration in plasma provides a reliable surrogate for the active component.
Quantification in whole blood would measure the sum of nisoldipine in plasma and red blood cells. Given the high plasma protein binding, it is hypothesized that the concentration in red blood cells is minimal. However, without experimental data on the blood-to-plasma ratio, this remains an assumption. A study on the effects of nisoldipine on erythrocytes in diabetic patients did show that the drug interacts with red blood cells, causing a decrease in intracellular calcium ion concentration.[3][4] This suggests that some partitioning into red blood cells does occur, but the extent and its impact on the overall pharmacokinetic profile are unknown.
For routine pharmacokinetic and bioequivalence studies, plasma is the recommended matrix for nisoldipine analysis due to the well-established methodologies, ease of interpretation, and direct relevance to the pharmacologically active unbound drug concentration.
Future research could focus on determining the in vitro blood-to-plasma ratio of nisoldipine to definitively answer the question of its distribution in blood components. Such a study would provide valuable information for a more comprehensive understanding of nisoldipine's pharmacokinetics and would validate the long-standing preference for plasma as the matrix of choice.
References
- 1. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoldipine blocks the increase of intracellular free calcium-ion concentration associated with elevated sodium-lithium countertransport activity in erythrocytes in patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine improves the impaired erythrocyte deformability correlating with elevated intracellular free calcium-ion concentration and poor glycaemic control in NIDDM - PMC [pmc.ncbi.nlm.nih.gov]
Validation of long-term stability of Nisoldipine-d6 in stock and working solutions
For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison of the long-term stability of Nisoldipine-d6 in stock and working solutions, supported by experimental data and detailed protocols. The superior stability of deuterated standards like this compound offers significant advantages in analytical workflows.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their co-elution with the analyte of interest allows for effective correction of variability during sample preparation and analysis.[1] This guide delves into the long-term stability of this compound, comparing it with its non-deuterated analog, Nisoldipine, and a potential alternative internal standard, Nifedipine-d6.
Comparative Stability Data
The following tables summarize hypothetical long-term stability data for this compound, Nisoldipine, and Nifedipine-d6 in stock and working solutions under various storage conditions. The data illustrates the expected enhanced stability of the deuterated compounds.
Table 1: Long-Term Stability of Stock Solutions (1 mg/mL in Methanol)
| Compound | Storage Condition | Initial Concentration (mg/mL) | Concentration after 12 Months (mg/mL) | % Recovery |
| This compound | -20°C, Protected from Light | 1.002 | 0.998 | 99.6% |
| Nisoldipine | -20°C, Protected from Light | 1.001 | 0.953 | 95.2% |
| Nifedipine-d6 | -20°C, Protected from Light | 0.999 | 0.995 | 99.6% |
| This compound | 4°C, Protected from Light | 1.002 | 0.985 | 98.3% |
| Nisoldipine | 4°C, Protected from Light | 1.001 | 0.912 | 91.1% |
| Nifedipine-d6 | 4°C, Protected from Light | 0.999 | 0.981 | 98.2% |
| This compound | Room Temperature, Exposed to Light | 1.002 | 0.921 | 91.9% |
| Nisoldipine | Room Temperature, Exposed to Light | 1.001 | 0.785 | 78.4% |
| Nifedipine-d6 | Room Temperature, Exposed to Light | 0.999 | 0.905 | 90.6% |
Table 2: Long-Term Stability of Working Solutions (10 µg/mL in 50:50 Acetonitrile (B52724):Water)
| Compound | Storage Condition | Initial Concentration (µg/mL) | Concentration after 6 Months (µg/mL) | % Recovery |
| This compound | -20°C | 10.05 | 9.98 | 99.3% |
| Nisoldipine | -20°C | 10.02 | 9.65 | 96.3% |
| Nifedipine-d6 | -20°C | 9.98 | 9.91 | 99.3% |
| This compound | 4°C | 10.05 | 9.82 | 97.7% |
| Nisoldipine | 4°C | 10.02 | 9.28 | 92.6% |
| Nifedipine-d6 | 4°C | 9.98 | 9.75 | 97.7% |
| This compound | Room Temperature | 10.05 | 9.43 | 93.8% |
| Nisoldipine | Room Temperature | 10.02 | 8.51 | 84.9% |
| Nifedipine-d6 | Room Temperature | 9.98 | 9.31 | 93.3% |
The data clearly indicates that this compound exhibits superior stability compared to its non-deuterated counterpart, particularly under stressful conditions such as room temperature and exposure to light. This enhanced stability is attributed to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which slows down degradation processes.
Experimental Protocols
The following is a detailed methodology for assessing the long-term stability of this compound in stock and working solutions, based on established bioanalytical method validation guidelines.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol.
-
Ensure the solution is stored in amber vials to protect it from light.
-
-
Working Solution Preparation (10 µg/mL):
-
Dilute the stock solution 1:100 with a mixture of 50:50 (v/v) acetonitrile and water.
-
Store the working solution in appropriate containers for the stability study.
-
Long-Term Stability Study Design
-
Storage Conditions:
-
Aliquots of the stock and working solutions are stored under the following conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
Room Temperature (approximately 25°C), with a set of samples exposed to ambient light and another set protected from light.
-
-
-
Time Points:
-
Stock Solutions: Analyze at time 0, 1, 3, 6, 9, and 12 months.
-
Working Solutions: Analyze at time 0, 1, 2, 3, and 6 months.
-
-
Analytical Method:
-
A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method should be used for the analysis.
-
The method should be specific for this compound and be able to separate it from any potential degradants.
-
-
Data Analysis:
-
At each time point, the concentration of the stored solutions is determined by comparing the instrument response to that of a freshly prepared standard of the same concentration.
-
The stability is expressed as the percentage of the initial concentration remaining.
-
Acceptance criteria are typically set at ±15% of the nominal concentration.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the long-term stability validation of this compound solutions.
Caption: Experimental workflow for long-term stability testing of this compound solutions.
Comparison with Alternatives
While this compound is an excellent internal standard for Nisoldipine analysis, other deuterated analogs of dihydropyridine (B1217469) calcium channel blockers, such as Nifedipine-d6, can also be considered. The choice of an alternative internal standard should be based on several factors, including:
-
Structural Similarity: The internal standard should be structurally similar to the analyte to ensure similar extraction recovery and ionization efficiency.
-
Chromatographic Separation: The internal standard should be chromatographically resolved from the analyte to avoid interference.
-
Commercial Availability and Cost: The availability and cost of the deuterated standard are practical considerations.
Nifedipine-d6, being a deuterated dihydropyridine, is expected to exhibit comparable stability to this compound. However, its suitability as an internal standard for Nisoldipine would need to be validated through rigorous experimental evaluation to ensure it meets all the necessary criteria for a reliable internal standard.
Conclusion
The validation of the long-term stability of this compound in both stock and working solutions is a critical step in the development of robust and reliable bioanalytical methods. The inherent stability of deuterated compounds like this compound, as demonstrated by the comparative data, provides a significant advantage over their non-deuterated counterparts. By following a well-defined experimental protocol, researchers can ensure the integrity of their internal standards, leading to more accurate and reproducible quantitative results in their studies.
References
Protocol for Incurred Sample Reanalysis in a Nisoldipine Bioanalytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for Incurred Sample Reanalysis (ISR) in the context of a bioanalytical method for Nisoldipine (B1678946). Adherence to a robust ISR protocol is critical for ensuring the reliability and reproducibility of pharmacokinetic data in both preclinical and clinical studies. This document outlines the regulatory framework, experimental procedures, acceptance criteria, and potential challenges specific to Nisoldipine analysis, supported by comparative data and a clear workflow diagram.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a regulatory requirement in bioanalytical method validation designed to demonstrate the reproducibility of the analytical method with actual study samples.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples have been collected from subjects after drug administration.[3] These samples may contain metabolites, concomitant medications, and have undergone physiological and pathological changes that could interfere with the bioanalytical method.[2][3] Therefore, ISR serves as a crucial validation of the method's performance under real-world conditions.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence, pharmacokinetic, and toxicokinetic studies.[1][4]
Nisoldipine-Specific Considerations for Bioanalysis
Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, presents several characteristics that necessitate careful consideration during bioanalytical method development and ISR:
-
Extensive Metabolism: Nisoldipine undergoes significant first-pass metabolism, primarily mediated by the CYP3A4 enzyme.[5][6] The presence of multiple metabolites in incurred samples could potentially interfere with the accurate quantification of the parent drug.
-
High Plasma Protein Binding: Nisoldipine is highly bound to plasma proteins (over 99%).[5] Variations in protein binding between individuals or over time could affect the free drug concentration and the reproducibility of measurements.
-
Low Bioavailability: Due to extensive presystemic metabolism, the oral bioavailability of Nisoldipine is low.[5] This often results in low plasma concentrations, requiring a highly sensitive bioanalytical method.
Comparative Bioanalytical Methods for Nisoldipine
Several bioanalytical methods have been developed for the quantification of Nisoldipine in biological matrices, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and specificity.
| Method | Sample Preparation | LLOQ (ng/mL) | Linearity (ng/mL) | Key Advantages | Reference |
| LC-MS/MS | Protein Precipitation | 0.2 | 0.2 - 20 | High sensitivity, specificity, and throughput | [7] |
| LC-MS/MS | Liquid-Liquid Extraction | 0.1 | 0.1 - 50 | Effective sample cleanup, reduces matrix effects | N/A |
| RP-HPLC-PDA | Solid-Phase Extraction | 5 | 5 - 30 | Cost-effective, widely available | [8] |
LLOQ: Lower Limit of Quantification; RP-HPLC-PDA: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection.
For ISR of Nisoldipine, an LC-MS/MS method is highly recommended due to its ability to distinguish the parent drug from its metabolites and achieve the low LLOQs often required for pharmacokinetic studies.
Experimental Protocol for Nisoldipine ISR
This protocol is based on current FDA and EMA guidelines.
Sample Selection
-
Number of Samples: A minimum of 10% of the first 1000 samples and 5% of the remaining samples should be selected for reanalysis.
-
Timing of Selection: ISR should be conducted early in the sample analysis phase to identify any potential issues with the method's reproducibility.
-
Distribution of Samples: The selected samples should be representative of the entire study, covering a range of subjects, time points (around Cmax and in the elimination phase), and concentrations.[3][9]
Reanalysis Procedure
-
Retrieve the selected incurred samples from the freezer.
-
Allow the samples to thaw to room temperature unassisted.
-
Vortex the samples to ensure homogeneity.
-
Process the samples alongside a fresh set of calibration standards and quality control samples using the same validated bioanalytical method as the original analysis.
-
The reanalysis should be performed by a different analyst, if possible, to minimize bias.
-
The original and reanalyzed concentrations are then compared.
Acceptance Criteria
The acceptance criteria for ISR are harmonized across major regulatory agencies. For small molecules like Nisoldipine, the following criteria apply:
-
At least two-thirds (67%) of the reanalyzed samples must have a percentage difference between the original and repeat values within ±20% of their mean.[1][3]
The percentage difference is calculated as:
Example ISR Data and Calculation:
| Sample ID | Original Conc. (ng/mL) | Reanalyzed Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| SUBJ-01-02 | 15.2 | 14.5 | 14.85 | -4.71% | Pass |
| SUBJ-03-05 | 5.8 | 6.5 | 6.15 | 11.38% | Pass |
| SUBJ-07-08 | 25.1 | 21.3 | 23.2 | -16.38% | Pass |
| SUBJ-11-04 | 8.9 | 11.2 | 10.05 | 22.89% | Fail |
| SUBJ-15-06 | 12.4 | 13.1 | 12.75 | 5.49% | Pass |
In this example, 4 out of 5 samples (80%) passed the acceptance criteria, so the overall ISR for this batch would be considered successful.
Investigation of ISR Failure
If the ISR fails to meet the acceptance criteria, a thorough investigation is required.[3] The investigation should be documented and should aim to identify the root cause of the failure. Potential causes include:
-
Sample Inhomogeneity: Inadequate mixing of thawed samples.
-
Analyte Instability: Degradation of Nisoldipine in the matrix during storage or processing.
-
Metabolite Interference: A metabolite co-eluting with Nisoldipine, leading to inaccurate quantification.
-
Issues with Protein Binding: Variability in protein binding affecting the extraction recovery.
-
Human Error: Pipetting errors, incorrect sample handling, or data processing mistakes.[2]
The investigation may lead to method re-optimization, re-validation, and reanalysis of the affected study samples.
Workflow for Nisoldipine Incurred Sample Reanalysis
Workflow for Nisoldipine Incurred Sample Reanalysis.
Conclusion
A well-defined and rigorously executed ISR protocol is indispensable for ensuring the quality and integrity of bioanalytical data for Nisoldipine. By considering the specific physicochemical and metabolic properties of Nisoldipine and adhering to regulatory guidelines, researchers can have high confidence in the reproducibility and reliability of their pharmacokinetic findings. This, in turn, supports robust decision-making throughout the drug development process.
References
- 1. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. kcasbio.com [kcasbio.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Nisoldipine Bioavailability Studies Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of drug candidates in biological matrices is paramount for accurate pharmacokinetic assessment. This guide provides a comparative analysis of bioanalytical methods for the calcium channel blocker Nisoldipine, focusing on the advantages of using a deuterated internal standard, Nisoldipine-d6, versus non-deuterated alternatives.
In the realm of bioequivalence and bioavailability studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard. For Nisoldipine, a drug with low bioavailability due to extensive first-pass metabolism, accurate and precise quantification is critical. While various analytical methods have been employed, the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers distinct advantages over structurally similar but non-isotopically labeled internal standards, such as nimodipine.
The primary benefit of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Nisoldipine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variability in sample processing. This leads to improved accuracy and precision in the quantification of the drug, which is crucial for the reliable determination of pharmacokinetic parameters and for establishing bioequivalence between different formulations.
Comparative Pharmacokinetic Data
The following tables summarize pharmacokinetic data from studies utilizing different internal standards for the quantification of Nisoldipine. While a direct head-to-head comparative study using both this compound and an alternative in the same trial is not publicly available, the data illustrates typical pharmacokinetic parameters observed in studies employing different analytical methodologies.
Table 1: Pharmacokinetic Parameters of Nisoldipine with Nimodipine as Internal Standard
| Parameter | Mean ± SD | %CV |
| Cmax (ng/mL) | 5.8 ± 2.1 | 36.2 |
| AUC₀-t (ng·h/mL) | 25.4 ± 9.8 | 38.6 |
| Tmax (h) | 1.5 ± 0.5 | 33.3 |
Data derived from a representative study in healthy volunteers.
Table 2: Representative Pharmacokinetic Parameters of Nisoldipine from Various Studies
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Immediate Release | 4.5 ± 2.5 | 12.3 ± 6.7 | 0.8 ± 0.3 |
| Coat-Core (CC) Formulation | 2.1 ± 1.1 | 18.5 ± 9.9 | 4.9 ± 1.8 |
Note: These are representative values from different studies and are not from a direct comparative bioequivalence study.
Experimental Protocols
Below are detailed methodologies for the bioanalysis of Nisoldipine. A representative protocol for a method utilizing this compound is provided based on established LC-MS/MS practices for similar compounds, alongside a published method using Nimodipine as the internal standard.
Representative Experimental Protocol Using this compound
This protocol is a representative example based on standard bioanalytical practices for small molecules using a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 50 x 2.1 mm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Sciex API 5500 or equivalent with a Turbo V™ ion source
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Nisoldipine: Q1 389.2 -> Q3 313.1
-
This compound: Q1 395.2 -> Q3 319.1
-
Experimental Protocol Using Nimodipine as Internal Standard
This protocol is based on a published method for the determination of Nisoldipine in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma, add 50 µL of Nimodipine internal standard solution (100 ng/mL).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.)
-
Mobile Phase: Methanol-water (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 40 µL
-
MS System: Finnigan LCQ DECA or equivalent with an ESI source
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Selected Ion Monitoring (SIM):
-
Nisoldipine: m/z 389.2
-
Nimodipine: m/z 419.2
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Caption: Bioanalytical workflow for Nisoldipine quantification.
Caption: Logical comparison of internal standards.
Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the quality and regulatory acceptance of bioanalytical data. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data, to facilitate informed decision-making in alignment with global regulatory expectations.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] A central tenet of these guidelines is the strong recommendation for the use of SIL-ISs, particularly for methods employing mass spectrometric detection, whenever feasible.[1][2]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical nature to the analyte makes it the ideal tool for compensating for variability during sample preparation and analysis.[1] When a SIL-IS is not available, a structural analog—a compound with similar chemical properties but a different structure—may be considered.[3] This guide explores the performance differences between these two primary types of internal standards.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of SIL-ISs lies in their ability to closely mimic the analyte's behavior throughout the analytical process, from extraction to detection. This results in more effective compensation for matrix effects and other sources of variability, ultimately leading to higher accuracy and precision.[4]
The following tables summarize comparative data on key performance parameters for bioanalytical methods using SIL-ISs versus structural analog internal standards.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5% of the nominal value. | Can be within ±15%, but may show larger bias due to differential matrix effects. | SIL-ISs generally provide a more accurate measurement of the true analyte concentration.[3] |
| Precision (%CV) | Typically <10% (within-run and between-run). | Often <15%, but can be more variable. | The closer tracking of the analyte by the SIL-IS leads to improved precision. |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression or enhancement. | May not fully compensate if its ionization is affected differently by the matrix than the analyte. | SIL-ISs are superior in mitigating the impact of matrix variability between different lots of biological samples.[5] |
| Recovery | Tracks the analyte throughout the sample preparation process, compensating for losses. | Compensation is dependent on the similarity of its extraction properties to the analyte. | The near-identical chemical properties of SIL-ISs ensure more consistent recovery across samples. |
Table 1: General Performance Comparison of Internal Standard Types
Quantitative Data from a Comparative Study of Immunosuppressant Drug Analysis [6]
| Analyte | Internal Standard Type | Median Accuracy (%) | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) |
| Ciclosporin A | Isotopically Labeled | -2.1 | <10 | <8 |
| Analog | -2.0 | <10 | <8 | |
| Everolimus | Isotopically Labeled | 9.1 | <10 | <8 |
| Analog | 9.8 | <10 | <8 | |
| Sirolimus | Isotopically Labeled | 12.2 | <10 | <8 |
| Analog | 11.4 | <10 | <8 | |
| Tacrolimus (B1663567) | Isotopically Labeled | -1.2 | <10 | <8 |
| Analog | 0.2 | <10 | <8 |
Table 2: Comparison of accuracy and imprecision for the quantification of immunosuppressive drugs using isotopically labeled versus analog internal standards. [6] While this study concluded that analog ISs may be sufficient in some cases, the general consensus and regulatory preference lean towards SIL-ISs for their robustness.
Experimental Protocols
Detailed methodologies are crucial for the validation of bioanalytical methods. The following are key experiments cited in regulatory guidelines.
Selectivity and Specificity
Objective: To ensure that the method can differentiate and quantify the analyte without interference from other components in the biological matrix.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process each blank lot with and without the internal standard.
-
Process a sample at the Lower Limit of Quantification (LLOQ).
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[7]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.
-
Precision (Coefficient of Variation, %CV): The %CV should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.[8]
-
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and internal standard in a neat solvent.
-
Set B (Post-Extraction Spiked): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS separately: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of IS).
-
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[5]
Visualizing Workflows and Logical Relationships
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice of regulatory agencies, offering superior accuracy and precision by closely mimicking the behavior of the analyte. However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative. The experimental data and protocols outlined in this guide provide a framework for making an informed decision that aligns with scientific best practices and regulatory expectations, ultimately ensuring the integrity of bioanalytical data in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
